3-Chloro-2,4-difluorobenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKQSXUVHMKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378537 | |
| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157373-00-7 | |
| Record name | 3-Chloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 3-Chloro-2,4-difluorobenzoyl chloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and applications of 3-Chloro-2,4-difluorobenzoyl chloride.
Chemical and Physical Properties
This compound is a substituted aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is a versatile starting point for the synthesis of a variety of derivatives, including amides, esters, and ketones. The presence of three halogen substituents on the benzene ring—one chlorine and two fluorine atoms—significantly influences the electronic properties of the molecule, affecting its reactivity and the properties of its derivatives.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 157373-00-7 | [1][2] |
| Molecular Formula | C₇H₂Cl₂F₂O | [1][3] |
| Molecular Weight | 211.00 g/mol | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | 206.9 ± 35.0 °C (Predicted) | N/A |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | N/A |
| Purity | >95% to >97% (Commercial Grades) | [2] |
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The fluorinated and chlorinated phenyl core is a common motif in many biologically active compounds.
-
Pharmaceutical Synthesis: This compound has been cited in patent literature as a building block for the synthesis of novel therapeutic agents. For instance, it has been used in the preparation of compounds with somatostatin receptor agonist activity, which are of interest for the treatment of various endocrine disorders and tumors[1]. It has also been used to synthesize benzoyl amino heterocyclic compounds that act as glucokinase (GLK) activators, which are being investigated for the treatment of type 2 diabetes.
-
Agrochemical Synthesis: While specific examples for this exact molecule are not prevalent in the available literature, related polychlorofluorinated aromatic compounds are fundamental intermediates in the development of modern pesticides and herbicides. The halogen substitution pattern can enhance the efficacy and selectivity of the final agrochemical product.
-
Organic Synthesis: As a reactive acyl chloride, it is used in a variety of acylation reactions, such as Friedel-Crafts acylation to form ketones, amidation to form amides, and esterification to form esters.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood.
Table 2: GHS Hazard Information
| Signal Word | Danger |
| Pictograms | Corrosive |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damage |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |
-
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
In case of Spillage: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust.
Experimental Protocols
The following is a representative experimental protocol for the amidation of this compound as described in the patent literature.
Synthesis of a Benzamide Derivative
This protocol describes the reaction of this compound with a substituted amine to form the corresponding benzamide.
-
Reactants:
-
Substituted amine (e.g., a piperidine derivative) (1 equivalent)
-
This compound (CAS 157373-00-7) (1 equivalent)
-
Dichloromethane (DCM) as the solvent.
-
A non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct.
-
-
Procedure:
-
Dissolve the substituted amine and the base in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound in dichloromethane to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (e.g., 3 times).
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure benzamide derivative.
-
-
Expected Outcome:
-
The patent reports a yield of 61% for a similar reaction.
-
Spectroscopic Data
Mass Spectrometry (MS)
Predicted mass spectral data indicates the following adducts and their mass-to-charge ratios (m/z). The isotopic pattern due to the two chlorine atoms would be a key feature in the experimental spectrum.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.95236 |
| [M+Na]⁺ | 232.93430 |
| [M-H]⁻ | 208.93780 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These signals would likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The spectrum will show seven distinct signals: one for the carbonyl carbon (typically in the range of 160-170 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl group. The signals for the carbons bonded to fluorine will appear as doublets due to carbon-fluorine coupling.
-
¹⁹F NMR: Two signals are expected, one for each of the fluorine atoms on the aromatic ring. These signals will show coupling to each other and to the neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride, typically found in the range of 1750-1815 cm⁻¹. Other expected absorptions include C-Cl, C-F, and aromatic C=C stretching vibrations.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of a benzamide derivative and a general reaction scheme for acyl chlorides.
References
Technical Guide: 3-Chloro-2,4-difluorobenzoyl chloride (CAS: 157373-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a key building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive acyl chloride group and a substituted phenyl ring with chloro and fluoro moieties, makes it a valuable intermediate in the synthesis of complex organic molecules. This is particularly true in the field of drug discovery and development, where the precise introduction of halogenated phenyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 157373-00-7 |
| Molecular Formula | C₇H₂Cl₂F₂O |
| Molecular Weight | 210.99 g/mol |
| Predicted Density | 1.548 g/cm³ |
| Predicted XlogP | 3.3 |
| Appearance | Expected to be a liquid or low-melting solid |
| Reactivity | The acyl chloride group is highly reactive towards nucleophiles, such as alcohols, amines, and water. The compound is sensitive to moisture. |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 210.95236 |
| [M+Na]⁺ | 232.93430 |
| [M-H]⁻ | 208.93780 |
| [M+NH₄]⁺ | 227.97890 |
| [M+K]⁺ | 248.90824 |
| [M+H-H₂O]⁺ | 192.94234 |
| [M+HCOO]⁻ | 254.94328 |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic route can be inferred from the preparation of analogous benzoyl chlorides. The most probable method involves the conversion of the corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Inferred Experimental Protocol: Synthesis of this compound from 3-Chloro-2,4-difluorobenzoic acid
Disclaimer: This is a generalized, inferred protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Materials:
-
3-Chloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen/argon inlet is charged with 3-chloro-2,4-difluorobenzoic acid and an anhydrous solvent (e.g., toluene).
-
Addition of Reagents: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred suspension at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) is then carefully added.
-
Reaction: The reaction mixture is heated to reflux (the temperature will depend on the solvent used, e.g., ~70-80 °C for toluene) and maintained at this temperature for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution - HCl and SO₂).
-
Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and the solvent are removed under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.
Physical and chemical properties of 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive acyl chloride group alongside chloro and fluoro substituents on the benzene ring, makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and insights into its application in drug development, specifically in the synthesis of somatostatin receptor agonists.
Physicochemical Properties
This compound (CAS No. 157373-00-7) is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₂Cl₂F₂O | [2] |
| Molecular Weight | 210.99 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point (Predicted) | 206.9 ± 35.0 °C | |
| Density (Predicted) | 1.548 ± 0.06 g/cm³ | |
| CAS Number | 157373-00-7 | [2] |
Chemical Properties and Reactivity
Reactivity: The primary reactive center of this compound is the acyl chloride functional group. This group is susceptible to nucleophilic attack, making the compound an excellent acylating agent. It readily reacts with alcohols to form esters, with amines to form amides, and with water in hydrolysis reactions.
Stability and Storage: The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[1]
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1]
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Chloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 3-Chloro-2,4-difluorobenzoic acid and anhydrous toluene.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Application in Drug Development: Synthesis of a Somatostatin Receptor Agonist
A notable application of this compound is its use as a key intermediate in the synthesis of a non-peptidic, low-molecular-weight compound with agonistic activity on the somatostatin receptor subtype 2.[1] Somatostatin receptor agonists are of therapeutic interest for the treatment of various conditions, including acromegaly and certain neuroendocrine tumors.[1]
The patent US20150232478A1 describes the use of this compound in a multi-step synthesis to produce a novel somatostatin receptor agonist.[1] The acyl chloride is used to introduce the 3-chloro-2,4-difluorobenzoyl moiety into a larger molecular scaffold.
Signaling Pathway and Mechanism of Action:
Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The activation of the somatostatin receptor subtype 2 is known to inhibit the release of several hormones, including growth hormone. The synthesized agonist, incorporating the 3-chloro-2,4-difluorobenzoyl group, mimics the action of endogenous somatostatin, thereby exerting its therapeutic effects.
Signaling Pathway of a Somatostatin Receptor Agonist
Caption: Somatostatin receptor signaling pathway.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, predicted mass spectral data can be found.
Predicted Mass Spectrometry Data: [2]
| Adduct | m/z |
| [M+H]⁺ | 210.95236 |
| [M+Na]⁺ | 232.93430 |
| [M-H]⁻ | 208.93780 |
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of pharmaceutically active compounds. Its defined physical and chemical properties, coupled with its reactivity as an acylating agent, make it a valuable tool for medicinal chemists. The demonstrated application in the synthesis of a somatostatin receptor agonist highlights its importance in the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and other areas of chemical science.
References
An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, and weight of 3-Chloro-2,4-difluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Molecular Structure and Properties
This compound is a substituted aromatic acyl chloride. The core of the molecule is a benzene ring, to which a chlorocarbonyl group (-COCl) is attached. The benzene ring is further substituted with a chlorine atom at the 3-position and fluorine atoms at the 2- and 4-positions.
The presence of electron-withdrawing halogen atoms on the benzene ring significantly influences the reactivity of the acyl chloride group, making it a versatile reagent in organic synthesis.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 157373-00-7 | [1][2][3] |
| Molecular Formula | C₇H₂Cl₂F₂O | [1][2] |
| Molecular Weight | 210.99 g/mol | [1] |
| Alternate Molecular Weight | 211.00 g/mol | [2] |
Synthesis of this compound
A common and effective method for converting a carboxylic acid to an acyl chloride is by treatment with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF).
Proposed Experimental Protocol: Synthesis from 3-Chloro-2,4-difluorobenzoic acid
Objective: To synthesize this compound from 3-Chloro-2,4-difluorobenzoic acid.
Materials:
-
3-Chloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 3-Chloro-2,4-difluorobenzoic acid in anhydrous toluene under an inert atmosphere.
-
Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide to the suspension.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (HCl and SO₂).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure. The crude this compound can be further purified by fractional distillation under high vacuum to obtain the final product.
Logical Relationship of Synthesis
The following diagram illustrates the logical flow of the proposed synthesis of this compound from its corresponding carboxylic acid.
Caption: Proposed synthesis of this compound.
References
Spectral Analysis of 3-Chloro-2,4-difluorobenzoyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 3-Chloro-2,4-difluorobenzoyl chloride (CAS No. 157373-00-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Additionally, it outlines comprehensive experimental protocols for the acquisition of such spectral data.
Predicted Spectral Data
The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous substituted benzoyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.2 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |
| ~ 7.2 - 7.5 | Triplet of Doublets (td) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Carbonyl) |
| ~ 160 - 165 (d, J(C-F) ≈ 250-260 Hz) | C-F |
| ~ 155 - 160 (d, J(C-F) ≈ 250-260 Hz) | C-F |
| ~ 135 - 140 | C-Cl |
| ~ 125 - 130 | Aromatic CH |
| ~ 115 - 120 (d, J(C-F) ≈ 20-25 Hz) | Aromatic CH |
| ~ 110 - 115 | Aromatic C-COCl |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -100 to -110 | Doublet | F at C-2 |
| ~ -110 to -120 | Doublet | F at C-4 |
Reference: CFCl₃ (0 ppm)
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1770 - 1810 | Strong | C=O stretch (acid chloride) |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1480 - 1520 | Medium | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-F stretch |
| 850 - 900 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 209.94453 | [M]⁺ (Molecular ion) |
| 210.95236 | [M+H]⁺ |
| 232.93430 | [M+Na]⁺ |
Predicted values for the most abundant isotopes.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]
IR Spectroscopy
-
Sample Preparation (Thin Film Method): As this compound is expected to be a liquid or low-melting solid, the thin film method is appropriate. Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).[4]
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[6] The concentration should be in the range of 10-100 µg/mL.[6]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method for small organic molecules and often results in fragmentation, which can provide structural information.[7][8] ESI is a softer ionization technique that is less likely to cause fragmentation and is useful for determining the molecular weight.[9]
-
Data Acquisition: Acquire the mass spectrum, scanning over an appropriate mass-to-charge (m/z) range to observe the molecular ion and any significant fragments.[10]
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. PubChemLite - this compound (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety information for 3-Chloro-2,4-difluorobenzoyl chloride (CAS No. 157373-00-7), a chemical intermediate of interest in pharmaceutical and agrochemical research. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. While comprehensive experimental data is not publicly available for all parameters, the following table summarizes key information.
| Property | Value |
| CAS Number | 157373-00-7 |
| Molecular Formula | C₇H₂Cl₂F₂O |
| Molecular Weight | 210.9930 g/mol [1] |
| Appearance | No data available |
| Odor | No data available |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.
| GHS Classification | Hazard Statement | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation[1] | Warning |
Primary Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.
-
Respiratory Irritant: Inhalation of vapors, mists, or dust may irritate the respiratory system.
The logical flow from hazard identification to necessary protective measures is crucial for a comprehensive safety plan.
Section 3: Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.
Handling:
-
Avoid all personal contact, including inhalation.[2]
-
Wear protective clothing, gloves, safety glasses, and a face shield.[1]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in original containers.[2]
-
Keep containers securely sealed in a dry, cool, and well-ventilated place.[2]
-
Protect from environmental extremes.[2]
Section 4: Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician. |
The following diagram illustrates the workflow for first-aid response.
Spill and Leak Procedures:
-
Evacuate personnel to safe areas.[1]
-
Wear personal protective equipment.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Ensure adequate ventilation.[1]
-
Do not let the product enter drains.[1]
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up and shovel the material into suitable, closed containers for disposal.[1]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: No data available.
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Section 5: Toxicological Information
Section 6: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this chemical.
| PPE Type | Specification |
| Eye/Face Protection | Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Section 7: Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material. Dispose of contaminated packaging as unused product.
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always refer to the most current SDS for the material before use and adhere to all institutional and regulatory safety protocols.
References
An In-depth Technical Guide on the Solubility of 3-Chloro-2,4-difluorobenzoyl chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a reactive chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity, largely dictated by the acyl chloride functional group, also governs its solubility and stability in various solvents. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation. This document provides a technical overview of the expected solubility of this compound in common organic solvents and outlines a general protocol for its experimental determination.
Chemical Properties
-
Molecular Formula: C₇H₂Cl₂F₂O[2]
-
Appearance: Typically a liquid.
-
Reactivity: As an acyl chloride, it is highly susceptible to nucleophilic attack. It will react exothermically with water, alcohols, and primary/secondary amines.[3] Therefore, the use of anhydrous (dry) solvents is imperative to prevent decomposition of the material.
Expected Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," this compound, a polar organic molecule, is expected to be soluble in a range of common organic solvents. However, its high reactivity precludes the use of protic solvents like alcohols and water under normal conditions. The expected solubility is summarized in the table below.
| Solvent Name | Abbreviation | Type | Expected Solubility | Notes |
| Tetrahydrofuran | THF | Ether | Soluble | A common solvent for reactions involving acyl chlorides. Must be anhydrous. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | May slowly react with the acyl chloride. Use with caution. Must be anhydrous. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | May promote side reactions. Use with caution. Must be anhydrous. |
| Acetonitrile | ACN | Polar Aprotic | Soluble | A common solvent for reactions and analysis. Must be anhydrous. |
| Toluene | - | Nonpolar | Soluble | Good solvent for reactions where a nonpolar environment is preferred. Must be anhydrous. |
| Dichloromethane | DCM | Halogenated | Soluble | A common solvent for reactions and workups. Must be anhydrous. |
| Chloroform | - | Halogenated | Soluble | Similar to DCM. Must be anhydrous. |
| Hexanes | - | Nonpolar | Likely Soluble | May have lower solubility compared to more polar solvents. |
| Methanol | MeOH | Protic | Reactive | Will react to form the corresponding methyl ester. Not a suitable solvent. |
| Water | H₂O | Protic | Reactive | Reacts violently to hydrolyze to the corresponding carboxylic acid.[1][3] |
This table is based on general chemical principles. Experimental verification is required.
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, a standard gravimetric method for solubility determination is recommended. This involves preparing saturated solutions, removing undissolved solute, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvents (THF, Toluene, Acetonitrile, etc.)
-
Small-volume vials with screw caps or septa
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical balance
-
Temperature-controlled shaker or stir plate
-
Fume hood
Procedure:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume (e.g., 1.00 mL) of the desired anhydrous solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 24 hours) to ensure saturation.
-
Sampling: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, taking care not to disturb the solid.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a second pre-weighed vial. This step removes any remaining microscopic solid particles.
-
Evaporation: In a fume hood, carefully evaporate the solvent from the second vial under a gentle stream of inert gas or by using a rotary evaporator.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dissolved solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Handle this compound with care as it is corrosive.
-
Ensure all glassware and solvents are scrupulously dry to prevent reaction.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its chemical nature as an acyl chloride allows for a qualitative prediction of its solubility in common organic solvents. It is expected to be soluble in anhydrous aprotic solvents and reactive in protic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide should be followed with strict adherence to safety and anhydrous conditions. This information is crucial for the effective use of this versatile reagent in research and development.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 157373-00-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
Navigating the Procurement of 3-Chloro-2,4-difluorobenzoyl Chloride: A Technical Guide for Researchers
A critical starting material in the synthesis of novel therapeutics and advanced chemical entities, 3-Chloro-2,4-difluorobenzoyl chloride requires careful sourcing and handling. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial suppliers, purchasing considerations, and key experimental applications.
Identifying Commercial Suppliers and Navigating Chemical Data Discrepancies
The procurement of this compound is complicated by inconsistencies in publicly available data, particularly regarding its Chemical Abstracts Service (CAS) number. While some commercial suppliers associate the compound with CAS number 157373-00-7 , the molecular formula often provided alongside this number (C₇H₂Cl₂F₂O) corresponds to a di-chloro derivative, not the mono-chloro compound implied by the name.
However, the existence of the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid (CAS: 154257-75-7) , and its amide derivative, 3-Chloro-2,4-difluorobenzamide (CAS: 886501-21-9) , strongly indicates that this compound is a valid and synthetically accessible molecule. Researchers are therefore advised to exercise extreme caution and verify the chemical identity of the product with any potential supplier. Direct communication and requests for certificates of analysis (CoA) with spectroscopic data (e.g., NMR, Mass Spectrometry) are essential to confirm the structure and purity before purchase.
Several chemical suppliers list "this compound" in their catalogs. While a comprehensive and verified list is challenging to compile due to the CAS number ambiguity, the following table summarizes publicly listed potential suppliers. It is imperative to contact these suppliers directly to confirm the exact specifications of their product.
| Supplier | Stated CAS Number | Purity | Quantity | Notes |
| Matrix Scientific | 157373-00-7[1] | Inquire | 1g, 5g[1] | Molecular formula listed (C₇H₂Cl₂F₂O) is inconsistent with the name.[1] |
| Aaron Chemicals | 157373-00-7[2] | Inquire | Inquire | Molecular formula listed (C₇H₂Cl₂F₂O) is inconsistent with the name.[2] |
| Amaybio (阿镁生物) | 157373-00-7[3] | ≥95%[3] | 5g[3] | Listed price available.[3] |
Strategic Sourcing and Procurement Workflow
A systematic approach is crucial for the successful procurement of this specialized chemical. The following workflow outlines the key steps for researchers and procurement specialists:
Synthesis and Experimental Applications
A general representation of this synthetic pathway is as follows:
The utility of this compound in drug discovery lies in its role as a reactive building block. The acyl chloride functional group is a versatile handle for forming amide and ester bonds, which are fundamental linkages in many pharmaceutical compounds. The specific substitution pattern of the chloro and fluoro groups on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Safety, Handling, and Storage
As with all acyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. It will react violently with water, releasing hydrochloric acid gas. Therefore, stringent safety protocols must be followed.
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.
-
An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information before handling this compound. While an SDS for the correctly identified this compound is not publicly available due to the CAS number ambiguity, the SDS for similar compounds like 3-Chloro-4-fluorobenzoyl chloride (CAS: 65055-17-6) can provide valuable guidance on the expected hazards and necessary precautions.[4]
References
A Comprehensive Guide to the Synthesis of 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized benzene ring makes it a valuable building block for introducing specific structural motifs that can enhance biological activity and modulate physicochemical properties. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound, focusing on practical experimental protocols and comparative data.
Synthetic Pathways
The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid. This transformation is a standard procedure in organic synthesis, and several reagents can be employed for this purpose. The two most common and effective methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Caption: Overview of the primary synthetic routes to this compound.
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This is a widely used and cost-effective method for the preparation of acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often added to accelerate the reaction. A procedure analogous to the synthesis of 3-chloro-4-fluorobenzoyl chloride from its corresponding benzoic acid using thionyl chloride and pyridine has been reported.[1]
Reaction Scheme:
Caption: Reaction scheme for the synthesis using thionyl chloride.
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-Chloro-2,4-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (2.0 - 5.0 eq) dropwise at room temperature.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops) or pyridine.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The crude this compound can then be purified by fractional distillation under high vacuum.
Method 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is a milder and more selective reagent for the synthesis of acid chlorides. The byproducts of the reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies the purification of the product.[2][3] The reaction is typically catalyzed by DMF.
Reaction Scheme:
Caption: Reaction scheme for the synthesis using oxalyl chloride.
Detailed Protocol:
-
Setup: To a solution of 3-Chloro-2,4-difluorobenzoic acid (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, the solvent and excess reagent can be removed under reduced pressure.
-
Purification: The resulting crude this compound can be purified by fractional distillation under high vacuum.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Please note that specific yields for the target molecule may vary depending on the exact reaction conditions and scale.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Reference |
| Starting Material | 3-Chloro-2,4-difluorobenzoic acid | 3-Chloro-2,4-difluorobenzoic acid | - |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [2][4] |
| Catalyst | DMF or Pyridine | DMF | [2][4] |
| Solvent | Neat (excess SOCl₂) or inert solvent | Dichloromethane (DCM), Toluene | [3][4] |
| Reaction Temperature | Reflux (~80°C) | 0°C to Room Temperature | [4][5] |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | [4][5] |
| Typical Yield | > 90% (estimated based on analogues) | > 95% (estimated based on analogues) | [3][6] |
| Purification | Fractional distillation under vacuum | Fractional distillation under vacuum | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound is readily achievable from 3-Chloro-2,4-difluorobenzoic acid using standard chlorinating agents. Both the thionyl chloride and oxalyl chloride methods are effective, with the latter offering milder reaction conditions and simpler work-up due to its gaseous byproducts. The choice of method may depend on factors such as cost, scale, and the sensitivity of other functional groups in more complex substrates. The provided protocols, based on well-established analogous procedures, offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
3-Chloro-2,4-difluorobenzoyl Chloride: A Versatile Fluorinated Building Block in Modern Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a valuable fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoyl moiety, offers chemists a versatile tool for introducing specific electronic and steric properties into target structures. This strategic incorporation of halogens can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and safety considerations.
| Property | Value |
| CAS Number | 157373-00-7 |
| Molecular Formula | C₇H₂Cl₂F₂O |
| Molecular Weight | 210.99 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 206.9 ± 35.0 °C (Predicted) |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 78.9 °C |
| Refractive Index | 1.5375 |
| Hazards | Corrosive, causes severe skin burns and eye damage. Moisture sensitive. |
Synthesis
The primary route for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid. This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the preparation of this compound from its corresponding carboxylic acid.
Materials:
-
3-Chloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-2,4-difluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound. The product can often be used in the next step without further purification.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its reactivity as an acylating agent allows for the facile formation of amide, ester, and ketone linkages, which are prevalent in many pharmaceutical and agrochemical compounds.
Amide Bond Formation
A primary application of this compound is in the synthesis of N-substituted amides. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol outlines a general method for the acylation of an amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in Agrochemicals: Synthesis of Teflubenzuron Intermediate
While direct synthesis of the insecticide teflubenzuron does not utilize this compound, the synthesis of its key intermediate, 3,5-dichloro-2,4-difluoroaniline, highlights the importance of the substituted difluorobenzene scaffold in agrochemicals. The synthesis of teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[1]
The mechanism of action for benzoylurea insecticides like teflubenzuron involves the inhibition of chitin synthesis in insects.[2][3][4] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to improper molting and ultimately, death of the insect larvae. This targeted mode of action provides a degree of selectivity, making such compounds effective against specific pest species while having lower toxicity to non-target organisms.
Quantitative Data from Representative Reactions
The following table summarizes typical yields for reactions involving precursors and analogs of this compound, demonstrating the efficiency of these transformations.
| Reaction | Reactants | Product | Yield (%) | Reference |
| Chlorination | 2,4-Difluoronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | High | [1] |
| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | 3,5-Dichloro-2,4-difluoroaniline | High | [1] |
| Amide Coupling | 3,5-Dichloro-2,4-difluoroaniline, 2,6-Difluorobenzoyl isocyanate | Teflubenzuron | 93.7 | [1] |
| Amide Coupling | 3-Fluorobenzoyl chloride, Aniline | 3-Fluoro-N-phenylbenzamide | 76 | [5] |
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. Its utility in constructing complex molecules, particularly those with potential biological activity, makes it an important tool for researchers in medicinal chemistry and agrochemical development. The straightforward synthesis of the acyl chloride and its efficient coupling reactions, especially for amide bond formation, allow for the rapid generation of diverse compound libraries for screening and lead optimization. The strategic placement of chloro and fluoro substituents provides a handle for fine-tuning the physicochemical and biological properties of the final products, underscoring the value of this fluorinated building block in modern chemical research.
References
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. Crystal Structure of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, an Inhibitor of Chitin Synthesis - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Methodological & Application
Synthesis of Novel Amides Using 3-Chloro-2,4-difluorobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel amides utilizing 3-Chloro-2,4-difluorobenzoyl chloride as a key building block. The resulting amide derivatives have potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents and calcium channel blockers.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The unique physicochemical properties of the amide functional group contribute to the biological activity and metabolic stability of many pharmaceutical compounds. This compound is a versatile reagent for the synthesis of novel amides, incorporating a halogenated phenyl ring that can significantly influence the pharmacological profile of the target molecules. The presence of chlorine and fluorine atoms can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.
Novel amides derived from this compound have shown promise in two key therapeutic areas:
-
Antimicrobial Agents: As precursors to quinolone antibiotics, these amides can be elaborated into potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Calcium Channel Blockers: Incorporation of the 3-chloro-2,4-difluorobenzoyl moiety has been reported in the synthesis of calcium channel blockers, which are crucial for the treatment of cardiovascular diseases such as hypertension.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a novel amide, N-(Aryl)-3-chloro-2,4-difluorobenzamide, a key intermediate for further elaboration.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| Substituted Aniline | N-(Substituted phenyl)-3-chloro-2,4-difluorobenzamide | 12-24 | 75-90 | Varies | ¹H NMR, ¹³C NMR, MS consistent with structure |
Experimental Protocols
A general and efficient protocol for the synthesis of novel amides from this compound is presented below. This method is applicable to a wide range of primary and secondary amines.
Protocol 1: General Amide Synthesis
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Cyrene™
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equivalents) to the amine solution. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-substituted-3-chloro-2,4-difluorobenzamide.
Visualizations
Diagram 1: General Workflow for Amide Synthesis
Caption: Workflow for the synthesis of novel amides.
Diagram 2: Signaling Pathway of Quinolone Antibiotics
Caption: Mechanism of action of quinolone antibiotics.
Diagram 3: Signaling Pathway of L-type Calcium Channel Blockers
Caption: Mechanism of action of L-type calcium channel blockers.
Application Notes and Protocols for the Acylation of Primary and Secondary Amines with 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The formation of amide bonds is one of the most crucial reactions in medicinal chemistry and drug development. The resulting N-substituted benzamides are a common structural motif found in a vast array of pharmacologically active compounds. Halogenated aromatic molecules, in particular, serve as versatile building blocks, with the halogen atoms providing opportunities for further functionalization and influencing the compound's pharmacokinetic and pharmacodynamic properties.
3-Chloro-2,4-difluorobenzoyl chloride is a highly reactive acylating agent used for the synthesis of N-substituted 3-chloro-2,4-difluorobenzamide derivatives. These products can serve as intermediates or as final active pharmaceutical ingredients (APIs). The presence of two fluorine atoms and a chlorine atom on the benzene ring can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This reaction proceeds through a nucleophilic acyl substitution mechanism, providing a reliable and efficient method for creating diverse amide libraries for screening and lead optimization in drug discovery programs.[1]
The general reaction involves the treatment of a primary or secondary amine with this compound in the presence of a non-nucleophilic base. The base, typically triethylamine or pyridine, acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
General Reaction Scheme:

Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The mechanism proceeds via a two-step addition-elimination pathway.[2][3]
-
Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[3]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (such as excess amine or an added tertiary amine like triethylamine) to yield the final, neutral amide product and the hydrochloride salt of the base.[3]
Caption: Nucleophilic Acyl Substitution Mechanism.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the acylation of various primary and secondary amines with this compound. Yields are representative and may vary based on the specific substrate and reaction scale.
| Entry | Amine Substrate | Amine Type | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Primary, Aromatic | Triethylamine (1.2) | DCM | 0 to RT | 4 | 85-95 |
| 2 | Benzylamine | Primary, Aliphatic | Triethylamine (1.2) | DCM | 0 to RT | 2 | >90 |
| 3 | Cyclohexylamine | Primary, Aliphatic | Pyridine (1.5) | THF | 0 to RT | 3 | >90 |
| 4 | Morpholine | Secondary, Cyclic | Triethylamine (1.2) | DCM | 0 to RT | 2 | >95 |
| 5 | Diethylamine | Secondary, Acyclic | Triethylamine (1.5) | THF | 0 to RT | 3 | 80-90 |
| 6 | 4-Fluoroaniline | Primary, Aromatic | Pyridine (1.5) | DMF | RT | 6 | 80-90 |
DCM: Dichloromethane, THF: Tetrahydrofuran, DMF: Dimethylformamide, RT: Room Temperature.
Experimental Protocols
General Protocol for the Synthesis of N-substituted 3-chloro-2,4-difluorobenzamides
This is a general procedure and may require optimization for specific amines. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.05 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).
-
Base Addition: Add the anhydrous base (e.g., triethylamine, 1.2 eq) to the stirred amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride), and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted 3-chloro-2,4-difluorobenzamide.
Caption: General Experimental Workflow.
Application in Drug Discovery: Kinase Inhibition
The 3-chloro-2,4-difluorobenzamide scaffold is a valuable pharmacophore in modern drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Many small-molecule kinase inhibitors bind to the ATP-binding pocket of the enzyme, preventing phosphorylation and blocking downstream signaling. The structural features of N-substituted 3-chloro-2,4-difluorobenzamides can be optimized to achieve high affinity and selectivity for a specific kinase target.
Caption: Inhibition of a Kinase Signaling Pathway.
References
Application Notes and Protocols for Friedel-Crafts Acylation with 3-Chloro-2,4-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active molecules.[1][2] This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing 3-Chloro-2,4-difluorobenzoyl chloride as the acylating agent. The presence of chloro and fluoro substituents on the benzoyl chloride moiety makes it a valuable building block for accessing complex fluorinated aromatic ketones, which are prevalent in modern drug discovery.
The reaction proceeds via the formation of a highly reactive acylium ion intermediate generated from the reaction of this compound with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3] This electrophile then attacks the electron-rich aromatic substrate to form the corresponding aryl ketone.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the Friedel-Crafts acylation involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a non-aromatic carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the ketone product can form a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst.
Figure 1: Generalized workflow for the Friedel-Crafts acylation reaction.
Quantitative Data from Representative Reactions
While specific yield data for a wide range of substrates with this compound is not extensively published in readily accessible literature, the following table provides representative data from analogous Friedel-Crafts acylation reactions, which can serve as a benchmark for experimental design.
| Acyl Chloride | Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanoyl chloride | Benzene | AlCl₃ (1.1) | Benzene (excess) | 60 | 0.5 | ~90 | General Literature |
| Propionyl chloride | Anisole | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 1 | High | General Procedure |
| Butyryl chloride | m-Xylene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Not specified | General Procedure |
| Acetyl chloride | Toluene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | High (majorly p-isomer) | General Literature |
Experimental Protocols
Safety Precautions: Friedel-Crafts acylation reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. This compound is a corrosive and moisture-sensitive liquid. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: General Procedure for the Acylation of an Aromatic Substrate
This protocol provides a general method that can be adapted for various aromatic substrates such as benzene, toluene, and anisole.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add the aromatic substrate (1.0 - 1.2 equivalents), dissolved in anhydrous DCM, to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution may occur), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Figure 2: Experimental workflow for Friedel-Crafts acylation.
Protocol 2: Acylation of Toluene
This protocol details the specific application of the general procedure for the acylation of toluene. The methyl group of toluene is an ortho, para-director, with the para-substituted product generally being the major isomer due to steric hindrance.
-
Substrate: Toluene (1.0-1.2 equivalents)
-
Expected Major Product: (3-Chloro-2,4-difluorophenyl)(4-methylphenyl)methanone
-
Notes: Follow the general procedure outlined in Protocol 1. The separation of ortho and para isomers may require purification by column chromatography.
Protocol 3: Acylation of Anisole
This protocol is for the acylation of anisole. The methoxy group is a strongly activating ortho, para-director. The reaction is typically highly regioselective for the para position.
-
Substrate: Anisole (1.0-1.2 equivalents)
-
Expected Major Product: (3-Chloro-2,4-difluorophenyl)(4-methoxyphenyl)methanone
-
Notes: Follow the general procedure in Protocol 1. The reaction can be highly exothermic due to the activated nature of the anisole ring; therefore, careful temperature control during the addition steps is crucial.
Applications in Drug Development
Aryl ketones synthesized via Friedel-Crafts acylation are versatile intermediates in the synthesis of numerous pharmaceutical agents. The 3-chloro-2,4-difluorophenyl ketone motif is of particular interest as the fluorine and chlorine atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in key binding interactions with biological targets. These ketones can be further modified, for example, by reduction of the carbonyl group or by elaboration of the aromatic rings, to access a diverse range of molecular architectures for drug discovery programs.
Conclusion
The Friedel-Crafts acylation using this compound provides a reliable method for the synthesis of functionalized diaryl ketones. The protocols outlined in this document offer a robust starting point for researchers to explore the synthesis of novel compounds for applications in drug development and other areas of chemical science. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity of the desired products.
References
Application of 3-Chloro-2,4-difluorobenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a versatile halogenated aromatic acyl chloride that serves as a critical building block in the synthesis of various biologically active molecules. Its utility in medicinal chemistry primarily stems from its ability to readily undergo nucleophilic acyl substitution reactions, allowing for the introduction of the 3-chloro-2,4-difluorobenzoyl moiety into a wide range of molecular scaffolds. This structural motif is particularly significant in the development of novel therapeutic agents, including antimicrobial and anticancer drugs. The presence of chlorine and fluorine atoms on the benzene ring can significantly influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This document provides detailed application notes on the use of this compound in the synthesis of key intermediates for quinolone antibiotics and outlines a general protocol for its use in amide bond formation, a fundamental reaction in drug discovery.
Key Application: Synthesis of Quinolone Antibiotic Intermediates
A significant application of this compound lies in its role as a precursor for the synthesis of 3-quinolinecarboxylic acid derivatives, a class of potent broad-spectrum antibiotics.[1] The corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, is a key starting material for the synthesis of compounds like 1-cyclopropyl-7-amino-6-hydroxy-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives.[1] The conversion of the carboxylic acid to the more reactive acyl chloride facilitates subsequent reactions in the synthetic pathway.
Logical Workflow for Quinolone Synthesis Intermediate
The following diagram illustrates the logical flow from this compound to a key quinolone precursor. The acyl chloride is first converted to its corresponding ester, which then undergoes a series of reactions including cyclization and functional group manipulations to yield the quinolone core.
Caption: Logical workflow from this compound to a quinolone antibiotic precursor.
General Application: Amide Bond Formation
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted-3-chloro-2,4-difluorobenzamides. These amides are prevalent in medicinal chemistry as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.
Experimental Workflow for Amide Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of an amide using this compound.
Caption: Experimental workflow for the synthesis of N-substituted-3-chloro-2,4-difluorobenzamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-3-chloro-2,4-difluorobenzamides
This protocol describes a general method for the acylation of an amine with this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the amine.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3-chloro-2,4-difluorobenzamide.
Quantitative Data (Example):
The following table provides representative data for the synthesis of various amide derivatives. Note that yields are highly dependent on the specific amine used and the purification method.
| Amine Substrate | Product | Yield (%) | Reference |
| Aniline | N-phenyl-3-chloro-2,4-difluorobenzamide | 85-95 | General Procedure |
| 4-Fluoroaniline | N-(4-fluorophenyl)-3-chloro-2,4-difluorobenzamide | 80-90 | General Procedure |
| Piperidine | (3-Chloro-2,4-difluorophenyl)(piperidin-1-yl)methanone | 90-98 | General Procedure |
Signaling Pathway Context: Potential as Kinase Inhibitors
While specific examples directly using this compound are not extensively documented in publicly available literature for marketed kinase inhibitors, the resulting N-heteroaryl benzamide scaffold is a common pharmacophore in many kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
The diagram below illustrates a simplified, generic signaling pathway where a kinase plays a pivotal role, and where a hypothetical inhibitor derived from this compound could exert its effect.
Caption: Simplified diagram of a generic kinase signaling pathway and the potential point of intervention for a hypothetical inhibitor.
Conclusion
This compound is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of biologically active compounds through amide bond formation. Its application in the preparation of intermediates for quinolone antibiotics highlights its importance in the development of anti-infective agents. The general protocols provided herein offer a foundation for researchers to synthesize a diverse range of amide derivatives for further investigation in drug discovery programs. The structural features imparted by the 3-chloro-2,4-difluorobenzoyl moiety make it an attractive component for the design of novel therapeutics targeting a variety of diseases.
References
Application Notes and Protocols for the Esterification of Alcohols with 3-Chloro-2,4-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of various alcohols with 3-chloro-2,4-difluorobenzoyl chloride, a key reaction in the synthesis of specialized esters with potential applications in medicinal chemistry and materials science. The protocols cover primary, secondary, and tertiary alcohols, as well as phenols, and include tabulated data for representative reactions.
Introduction
This compound is a versatile reagent for the introduction of the 3-chloro-2,4-difluorobenzoyl moiety into molecules. The resulting esters are of significant interest in drug discovery and development, as the presence of chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document provides standardized procedures for the synthesis of these esters, enabling reproducible and efficient synthesis.
Reaction Principle
The esterification of alcohols with this compound is a nucleophilic acyl substitution reaction. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the ester and hydrochloric acid as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl produced, driving the reaction to completion.[3]
Diagram of the General Reaction Workflow
References
Application Notes and Protocols: Synthesis of a Novel Benzamide Agrochemical using 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoyl chlorides are pivotal building blocks in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. The incorporation of halogen atoms, such as chlorine and fluorine, into the molecular structure of these compounds can significantly enhance their biological activity, metabolic stability, and target specificity. 3-Chloro-2,4-difluorobenzoyl chloride is a versatile reagent that allows for the introduction of a uniquely substituted phenyl moiety, a common toxophore in modern agrochemical design.
This document provides a detailed protocol for the synthesis of a novel, hypothetical benzamide agrochemical, designated "Gemini-fluor 1," via the amide coupling of this compound with 3,5-dichloroaniline. This reaction is representative of a common and crucial transformation in the development of new crop protection agents.[1][2][3]
Synthesis of N-(3,5-dichlorophenyl)-3-chloro-2,4-difluorobenzamide (Gemini-fluor 1)
The synthesis involves a nucleophilic acyl substitution reaction, where the amine group of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4][5][6]
Reaction Scheme:
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) |
| This compound | C₇H₂Cl₂F₂O | 211.00 | 1.0 | 10.0 | 2.11 | ~1.4 |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.05 | 10.5 | 1.70 | - |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 1.2 | 12.0 | 1.21 | 1.67 |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | - | - | - | 50 |
Table 2: Expected Results and Product Characterization
| Parameter | Expected Value |
| Product Name | N-(3,5-dichlorophenyl)-3-chloro-2,4-difluorobenzamide |
| Designation | Gemini-fluor 1 |
| Theoretical Yield | 3.37 g |
| Expected Actual Yield | 2.86 - 3.20 g (85-95%) |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C (Estimated) |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-8.0 (m, aromatic protons), δ 8.1 (br s, NH) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -130 (m, 2F) |
| Mass Spec (ESI+) m/z | [M+H]⁺ expected at 336.9, 338.9, 340.9 (isotope pattern) |
Experimental Protocols
Materials and Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice-water bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Analytical balance
-
NMR spectrometer, HPLC, Mass spectrometer for analysis
Reagents:
-
This compound (98%+)
-
3,5-Dichloroaniline (99%+)
-
Triethylamine (Et₃N), anhydrous (99.5%)
-
Dichloromethane (DCM), anhydrous (99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes (for recrystallization)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reaction Setup:
-
Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 3,5-dichloroaniline (1.70 g, 10.5 mmol) and anhydrous dichloromethane (30 mL).
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (2.11 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and load this solution into the dropping funnel.
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Add the acyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is complete when the starting aniline spot has disappeared.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a hot mixture of hexanes and ethyl acetate (approx. 9:1 ratio) to yield pure N-(3,5-dichlorophenyl)-3-chloro-2,4-difluorobenzamide as a white to off-white crystalline solid.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product by measuring its melting point and obtaining ¹H NMR, ¹⁹F NMR, and Mass Spectrometry data to confirm its identity and purity.
-
Visualizations
Caption: Synthetic pathway for Gemini-fluor 1.
Caption: Step-by-step experimental workflow.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Design, synthesis and fungicidal activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Benzanilide from aniline | PPTX [slideshare.net]
- 6. Benzanilide synthesis | PPTX [slideshare.net]
Application Notes and Protocols: Synthetic Routes to Heterocyclic Compounds from 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluorobenzoyl chloride is a versatile chemical intermediate, serving as a critical starting material for the synthesis of a wide array of fluorine-containing heterocyclic compounds. Its trifunctional nature—possessing an acyl chloride group and activated fluorine and chlorine substituents on the benzene ring—allows for diverse and complex molecular architectures. This document provides detailed protocols and application notes for the synthesis of two major classes of pharmacologically significant heterocyles: Fluoroquinolones and Benzodiazepines . The methodologies are based on established synthetic strategies adapted for this specific precursor.
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound typically follows a multi-step process involving initial condensation or acylation followed by an intramolecular cyclization reaction. The general workflow is outlined below.
Caption: General workflow for heterocyclic synthesis.
Synthesis of Fluoroquinolone Derivatives
Fluoroquinolones are a class of broad-spectrum antibiotics of significant clinical importance.[1] The Gould-Jacobs reaction, or variations thereof such as the Grohe-Zeiler synthesis, provides a versatile route to the quinolone core.[2] This protocol adapts the Grohe-Zeiler method, which involves the reaction of a substituted benzoyl chloride with a β-ketoester or equivalent, followed by cyclization.
Synthetic Pathway
The pathway involves an initial acylation of a malonic ester derivative to form a benzoylacetate, which is then reacted with an orthoformate and an amine. The resulting enamine undergoes a base-catalyzed cyclization to yield the fluoroquinolone core.
Caption: Synthetic pathway for fluoroquinolone synthesis.
Experimental Protocol: Synthesis of Ethyl 7-Chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Preparation of Ethyl 3-(3-chloro-2,4-difluorophenyl)-3-oxopropanoate:
-
To a stirred solution of magnesium ethoxide (1.1 eq) in anhydrous diethyl ether, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction at room temperature overnight. Monitor completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with dilute sulfuric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoylacetate.
-
-
Formation of the Enamine Intermediate:
-
Reflux the crude benzoylacetate from the previous step with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq) for 2-3 hours.
-
Remove the volatile components under vacuum to obtain the crude enol ether.
-
Dissolve the crude enol ether in ethanol and add cyclopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the complete formation of the enamine.
-
-
Cyclization to the Quinolone Core:
-
To the solution containing the enamine intermediate, add anhydrous potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handled with extreme care) portion-wise.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure fluoroquinolone ester.
-
Representative Data
The following table summarizes typical reaction conditions and outcomes for the final cyclization step, which is often the most variable part of the synthesis.[2][3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | Dioxane | 100 | 4 | 75-85 |
| 2 | K₂CO₃ | DMF | 120 | 6 | 60-70 |
| 3 | t-BuOK | THF | 65 | 8 | 70-80 |
| 4 | DBU | Acetonitrile | 80 | 5 | 65-75 |
Synthesis of 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a cornerstone class of psychoactive drugs used as anxiolytics, anticonvulsants, and muscle relaxants.[4] A common synthetic route involves the acylation of a 2-aminobenzophenone derivative. Alternatively, one can start with the acylation of a 2-aminoaniline derivative with the benzoyl chloride, followed by further elaboration and cyclization. This protocol focuses on the reaction with a substituted o-phenylenediamine.
Synthetic Pathway
This pathway involves the selective acylation of one amino group of o-phenylenediamine, followed by a condensation reaction with an α-haloketone and subsequent intramolecular cyclization to form the seven-membered diazepine ring.
Caption: Synthetic pathway for 1,4-benzodiazepine synthesis.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one Derivative
-
Synthesis of N-(2-aminophenyl)-3-chloro-2,4-difluorobenzamide:
-
Dissolve o-phenylenediamine (2.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude mono-acylated product. Purify by column chromatography if necessary.
-
-
Acylation with Chloroacetyl Chloride:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous THF containing pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.
-
Stir at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, sodium bicarbonate solution, and brine.
-
Dry over sodium sulfate and concentrate under vacuum.
-
-
Cyclization to the Benzodiazepine:
-
Dissolve the crude N-(2-(2-chloroacetamido)phenyl)benzamide in ethanol.[5]
-
Add hexamethylenetetramine (1.5 eq) and saturate the solution with ammonia gas while gently heating to reflux.[5]
-
Maintain reflux for 12-24 hours. The product may crystallize out of the solution upon cooling.[5]
-
Cool the mixture to room temperature, filter the resulting solid, and wash with cold ethanol and water.
-
Dry the solid to obtain the 1,4-benzodiazepin-2-one derivative.
-
Representative Data
The final cyclization step is critical for yield and purity. Below are typical conditions found in the literature for similar transformations.[5][6]
| Entry | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Hexamethylenetetramine, NH₃ (gas) | Ethanol | Reflux | 24 | 70-80 |
| 2 | Sodium Iodide, Ammonia | DMF | 80 °C | 12 | 65-75 |
| 3 | Methenamine, NH₄Cl | Acetonitrile | Reflux | 18 | 60-70 |
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be employed at all times. The reaction conditions provided are representative and may require optimization for specific substrates and scales.
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols: Nucleophilic Acyl Substitution on 3-Chloro-2,4-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is dominated by the electrophilic acyl chloride functional group, which readily undergoes nucleophilic acyl substitution. This document provides detailed protocols for the reaction of this compound with common nucleophiles, including amines, alcohols, and water, to yield amides, esters, and the corresponding carboxylic acid, respectively. The protocols and data presented are based on established methods for analogous substituted benzoyl chlorides and are intended to serve as a comprehensive guide for synthetic chemists.
Amide Formation (Aminolysis)
The reaction of this compound with primary or secondary amines is a facile method for the synthesis of N-substituted 3-chloro-2,4-difluorobenzamides. The reaction typically proceeds under Schotten-Baumann conditions, utilizing a base to neutralize the HCl byproduct.
Representative Reaction Data
The following table summarizes representative reaction conditions and yields for the amidation of this compound with various amines. These are illustrative data based on reactions with similar substituted benzoyl chlorides.
| Entry | Amine Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine (1.2) | DCM | 0 to RT | 2-4 | ~90 |
| 2 | Benzylamine | Et₃N (1.2) | DCM | 0 to RT | 1-3 | ~95 |
| 3 | Morpholine | Et₃N (1.2) | THF | 0 to RT | 1-2 | ~92 |
| 4 | Methylamine (aq.) | NaOH (2.2) | DCM/H₂O | 0 to RT | 1 | ~88 |
Experimental Protocol: Synthesis of N-Phenyl-3-chloro-2,4-difluorobenzamide
This protocol describes a general procedure for the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv.) to the stirred solution.
-
Slowly add a solution of this compound (1.05 equiv.) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-phenyl-3-chloro-2,4-difluorobenzamide.
Ester Formation (Alcoholysis)
Esterification of this compound with alcohols or phenols is efficiently carried out in the presence of a base, such as pyridine, which acts as a nucleophilic catalyst and an acid scavenger.
Representative Reaction Data
The following table provides illustrative data for the esterification of this compound with various alcohols.
| Entry | Alcohol Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Pyridine (1.2) | DCM | 0 to RT | 2-4 | ~93 |
| 2 | Methanol | Pyridine (1.2) | DCM | 0 to RT | 2-4 | ~94 |
| 3 | Isopropanol | Pyridine (1.2) | THF | 0 to RT | 3-5 | ~85 |
| 4 | Phenol | Pyridine (1.2) | DCM | 0 to RT | 4-6 | ~88 |
Experimental Protocol: Synthesis of Ethyl 3-chloro-2,4-difluorobenzoate
This protocol details a general procedure for the pyridine-catalyzed esterification with ethanol.
Materials:
-
This compound
-
Ethanol, anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (1.5 equiv.) and anhydrous dichloromethane (approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equiv.) to the stirred solution.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM.
-
Transfer to a separatory funnel and wash with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure ethyl 3-chloro-2,4-difluorobenzoate.
Hydrolysis to Carboxylic Acid
Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and HCl. While often an undesirable side reaction, it can be performed intentionally if the carboxylic acid is the desired product. The reaction is typically rapid and can be performed in a biphasic system or a water-miscible solvent.
Representative Reaction Data
| Entry | Solvent System | Base (optional) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | THF/H₂O (4:1) | None | RT | 0.5-1 | >95 |
| 2 | Dioxane/H₂O (4:1) | Pyridine (cat.) | RT | <0.5 | >95 |
| 3 | DCM/H₂O | NaOH (aq.) | 0 to RT | 0.5-1 | >98 |
Experimental Protocol: Synthesis of 3-Chloro-2,4-difluorobenzoic Acid
This protocol describes the controlled hydrolysis of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Dioxane
-
Deionized water
-
Sodium hydroxide (NaOH) solution (optional, for workup)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv.) in THF (approx. 0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add deionized water (5-10 equiv.) to the stirred solution. A white precipitate of the carboxylic acid may form.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.
-
Remove the bulk of the THF under reduced pressure.
-
Add ethyl acetate to dissolve the product and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then brine. (Alternatively, if the product is soluble in base, extract with dilute NaOH, then re-acidify the aqueous layer with HCl and extract the product back into an organic solvent).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-Chloro-2,4-difluorobenzoic acid, which can be further purified by recrystallization if necessary.
Visualized Workflow
The following diagram illustrates the general workflow for the nucleophilic acyl substitution reactions described.
Caption: General workflow for nucleophilic acyl substitution on this compound.
Application Notes: Large-Scale Laboratory Synthesis of 3-Chloro-2,4-difluorobenzoyl Chloride and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloro-2,4-difluorobenzoyl chloride is a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to the final products.[1] Halogenated aromatic compounds are integral to the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[2] This document outlines a reliable, large-scale laboratory protocol for the synthesis of this compound, starting from the corresponding benzoic acid, and its subsequent conversion to a representative amide derivative. The methodologies provided are designed for scalability and reproducibility in a research and development setting.
Synthetic Workflow Overview
The overall process involves two main chemical transformations. First, the commercially available 3-Chloro-2,4-difluorobenzoic acid is converted to its highly reactive acid chloride derivative using thionyl chloride. Second, the resulting this compound is reacted with an amine to demonstrate its utility in forming amide bonds, a common linkage in active pharmaceutical ingredients (APIs).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 3-Chloro-2,4-difluorobenzoic acid to this compound using thionyl chloride (SOCl₂). Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[3][4]
Materials:
-
3-Chloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene
-
Round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Gas trap (containing NaOH solution)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap. Ensure the entire apparatus is dry and under an inert atmosphere (e.g., Nitrogen).
-
Charging the Flask: Charge the flask with 3-Chloro-2,4-difluorobenzoic acid (1.0 equiv). Add anhydrous toluene to create a stirrable slurry (approx. 2-3 mL per gram of acid).
-
Addition of Reagents: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid). Slowly add thionyl chloride (2.0 equiv) to the stirred mixture at room temperature.[5]
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature around 80-90 °C).[5] Maintain reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[5] The crude this compound is typically obtained as an oil or low-melting solid and can be purified further by vacuum distillation if necessary. For many subsequent applications, the crude product is of sufficient purity.
Protocol 2: Synthesis of N-Cyclopropyl-3-chloro-2,4-difluorobenzamide
This protocol describes the synthesis of an amide derivative, which is a common step in drug development. The high reactivity of the acid chloride allows for a straightforward reaction with a primary amine.
Materials:
-
This compound (from Protocol 1)
-
Cyclopropylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Quench the reaction by adding deionized water.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide product.
Data Presentation
The following tables summarize the quantitative data for the described large-scale laboratory synthesis protocols.
Table 1: Reagents for Synthesis of this compound
| Reagent | Molecular Wt. | Moles (equiv) | Mass/Volume Used |
|---|---|---|---|
| 3-Chloro-2,4-difluorobenzoic acid | 192.54 g/mol | 1.0 | 100.0 g |
| Thionyl chloride (SOCl₂) | 118.97 g/mol | 2.0 | 123.5 g (75.3 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | Catalytic | ~0.5 mL |
| Anhydrous Toluene | - | - | 250 mL |
| Product (Theoretical Yield) | 211.0 g/mol | - | 109.6 g |
| Typical Reported Yield | - | - | >90% |
Table 2: Reagents for Synthesis of N-Cyclopropyl-3-chloro-2,4-difluorobenzamide
| Reagent | Molecular Wt. | Moles (equiv) | Mass/Volume Used |
|---|---|---|---|
| This compound | 211.0 g/mol | 1.0 | 10.0 g |
| Cyclopropylamine | 57.09 g/mol | 1.1 | 2.97 g (3.5 mL) |
| Triethylamine (Et₃N) | 101.19 g/mol | 1.2 | 5.74 g (7.9 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | 150 mL |
| Product (Theoretical Yield) | 231.65 g/mol | - | 10.98 g |
| Typical Reported Yield | - | - | 85-95% |
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction releases toxic gases (SO₂ and HCl), which must be neutralized in a gas trap.
-
Acid Chlorides: this compound is corrosive and moisture-sensitive. Handle with care in an inert atmosphere.
-
Amines: Cyclopropylamine and triethylamine are flammable and corrosive. Handle in a fume hood.
-
General Procedures: All reactions should be conducted by trained personnel familiar with the potential hazards of the reagents and transformations involved.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Monitoring Reactions of 3-Chloro-2,4-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring acylation reactions involving 3-Chloro-2,4-difluorobenzoyl chloride using common analytical techniques. The methods described are essential for reaction optimization, kinetic studies, and quality control in synthetic chemistry and drug development.
Introduction
This compound is a reactive acylating agent used in the synthesis of various pharmaceuticals and specialty chemicals. Monitoring its reactions is crucial to ensure complete conversion, minimize side-product formation, and understand reaction kinetics. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the qualitative and quantitative analysis of reactions involving this compound.
A typical acylation reaction involves the reaction of this compound with a nucleophile (e.g., an amine or alcohol) in the presence of a base to yield the corresponding amide or ester.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust technique for monitoring the consumption of the starting material and the formation of the product. Due to the reactive nature of acyl chlorides, derivatization is often the most effective approach for stable and reproducible analysis.
Protocol 1: Derivatization with p-Nitrophenylhydrazine for HPLC-DAD Analysis
This method involves the derivatization of the acyl chloride to form a stable hydrazone that can be readily analyzed by HPLC with a Diode-Array Detector (DAD).
Experimental Protocol:
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of a solution of p-nitrophenylhydrazine (1 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure complete derivatization.
-
Dilute the derivatized sample with a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration appropriate for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode-Array Detector monitoring at a wavelength where the derivative has strong absorbance (e.g., 330-420 nm).[1]
-
Data Presentation:
| Compound | Expected Retention Time (min) |
| Derivatized this compound | To be determined experimentally |
| Derivatized Product | To be determined experimentally |
| p-Nitrophenylhydrazine | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds in a reaction mixture. Direct analysis of acyl chlorides can be challenging due to their reactivity and thermal lability. Derivatization can provide a more robust method.
Protocol 2: Derivatization with an Alcohol for GC-MS Analysis
This protocol involves converting the acyl chloride to a more stable ester derivative.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Quench a small aliquot of the reaction mixture in an excess of a simple alcohol (e.g., methanol or ethanol) containing a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Extract the resulting ester into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
Data Presentation:
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| Methyl 3-chloro-2,4-difluorobenzoate | To be determined experimentally | 208 (M+), 177, 149 |
| Starting Nucleophile (if volatile) | To be determined experimentally | Dependent on structure |
| Ester Product | To be determined experimentally | Dependent on structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for in-situ or at-line reaction monitoring, providing structural information and quantitative data on reactants, intermediates, and products. Due to the presence of fluorine in the molecule, both ¹H and ¹⁹F NMR are highly informative.
Protocol 3: At-line ¹H and ¹⁹F NMR Reaction Monitoring
Experimental Protocol:
-
Sample Preparation:
-
At regular time intervals, withdraw an aliquot from the reaction mixture.
-
If necessary, quench the reaction by diluting the aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the reaction components.
-
For quantitative analysis, a known amount of an internal standard can be added.
-
Transfer the sample to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
The disappearance of the aromatic protons of the starting material and the appearance of new aromatic and other proton signals from the product can be monitored.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
The chemical shifts of the fluorine atoms are sensitive to the electronic environment and will change significantly upon conversion of the acyl chloride to the product.[2]
-
-
Data Presentation:
| Compound | ¹H NMR Chemical Shifts (ppm, CDCl₃) | ¹⁹F NMR Chemical Shifts (ppm, CDCl₃) |
| This compound | Aromatic protons (approx. 7.0-8.0) | Two distinct signals |
| Amide/Ester Product | Shifted aromatic protons, new signals for the coupled moiety | Shifted fluorine signals |
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sampling. An ATR (Attenuated Total Reflectance) probe is immersed directly into the reaction vessel.
Protocol 4: In-situ FTIR Reaction Monitoring
Experimental Protocol:
-
Setup:
-
Insert a clean and dry ATR-FTIR probe into the reaction vessel.
-
Ensure good mixing so that the sample at the probe tip is representative of the bulk reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Once the reaction is initiated, collect spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Analysis:
-
Monitor the disappearance of the characteristic C=O stretching band of the acyl chloride and the appearance of the C=O stretching band of the product (amide or ester).
-
Data Presentation:
| Functional Group | Compound | Expected IR Absorption (cm⁻¹) |
| C=O stretch | This compound | ~1780-1815 |
| C=O stretch | Amide Product | ~1630-1695 |
| C=O stretch | Ester Product | ~1735-1750 |
Visualizations
References
Troubleshooting & Optimization
How to improve reaction yield with 3-Chloro-2,4-difluorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered when working with 3-Chloro-2,4-difluorobenzoyl chloride.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions involving this compound is a common issue that can often be resolved by carefully considering the reaction setup and reagents.
Possible Causes and Solutions:
-
Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent or on glassware. This leads to the formation of the unreactive 3-Chloro-2,4-difluorobenzoic acid.
-
Inactive Reagents: The purity and reactivity of both the acyl chloride and the nucleophile are critical for a successful reaction.
-
Solution: Use a fresh bottle of this compound or purify older stock by distillation. Ensure the nucleophile is pure and dry.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield.
-
Solution: For slow reactions, a moderate increase in temperature may be necessary. For highly exothermic reactions, cooling the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride can prevent side reactions.[1]
-
-
Inappropriate Solvent or Base: The choice of solvent and base can influence the solubility of reagents and the reaction pathway.
-
Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Employ a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without reacting with the acyl chloride.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: A stepwise workflow for troubleshooting low reaction yields.
Issue 2: Formation of Multiple Products/Byproducts
The presence of multiple products or significant byproducts can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
-
Side Reactions with Bifunctional Nucleophiles: If the nucleophile has more than one reactive site, side reactions can occur.
-
Solution: Consider using protecting groups for other reactive functional groups on the nucleophile before performing the acylation.
-
-
Reaction with Solvent: Protic solvents like alcohols can react with the acyl chloride.
-
Solution: Choose an inert, aprotic solvent unless the solvent is the intended reactant.
-
-
Excess Reagent or High Temperature: Using a large excess of the acyl chloride or running the reaction at a high temperature can promote side reactions.
-
Solution: Perform the reaction with optimized stoichiometry and control the temperature carefully.
-
-
Hydrolysis During Workup: Any unreacted this compound will hydrolyze to 3-Chloro-2,4-difluorobenzoic acid during the aqueous workup.
-
Solution: To remove the resulting carboxylic acid, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The acid will be converted to its water-soluble salt and partition into the aqueous layer.[2]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm if my this compound has hydrolyzed?
A: You can use standard analytical techniques to detect the presence of the hydrolysis product, 3-Chloro-2,4-difluorobenzoic acid:
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will decrease, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 3-Chloro-2,4-difluorobenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.[2]
Q2: What are the best practices for storing and handling this compound?
A: Proper storage and handling are crucial to maintain the reagent's integrity.
-
Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Handling: Always handle this compound under an inert atmosphere (nitrogen or argon) in a fume hood. Use dry syringes and needles for transferring the liquid.
Q3: What are the typical reaction conditions for a Friedel-Crafts acylation with this compound?
A: Friedel-Crafts acylation is a common reaction for acyl chlorides. Typical conditions involve a Lewis acid catalyst and an anhydrous, non-polar solvent. The reactivity of the aromatic substrate is a key factor.
| Parameter | Typical Condition |
| Lewis Acid Catalyst | AlCl₃, FeCl₃ |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE), Carbon disulfide (CS₂) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 - 24 hours |
Note: The following table provides illustrative yield data for the Friedel-Crafts acylation of anisole with different acyl chlorides under similar conditions. This data is intended for comparison and highlights how substituents on the benzoyl chloride can affect the yield.
| Acyl Chloride | Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | AlCl₃ | DCM | 0 to RT | 4 | ~95 |
| 4-Chlorobenzoyl chloride | AlCl₃ | DCM | 0 to RT | 6 | ~90 |
| This compound | AlCl₃ | DCE | RT | 12 | ~80-85 (Illustrative) |
| 2,4-Dichlorobenzoyl chloride | AlCl₃ | DCE | RT | 12 | ~75-80 |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Deionized water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Amide Synthesis:
Caption: A general workflow for the synthesis of amides.
References
Common side reactions and byproducts of 3-Chloro-2,4-difluorobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,4-difluorobenzoyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using this compound?
Based on the reactivity of similar acyl chlorides, the two most prevalent side reactions are hydrolysis and the formation of the corresponding anhydride.[1]
-
Hydrolysis: this compound is highly reactive and susceptible to hydrolysis upon contact with moisture, leading to the formation of 3-Chloro-2,4-difluorobenzoic acid. This can occur if using wet solvents, reagents, or glassware, or if the reaction is exposed to atmospheric moisture.
-
Anhydride Formation: The acyl chloride can react with the 3-Chloro-2,4-difluorobenzoic acid byproduct (formed from hydrolysis) or residual starting material from its synthesis to form 3-Chloro-2,4-difluorobenzoic anhydride.[2][3][4][5]
Q2: My reaction yield is lower than expected. What are the potential causes?
Low yields can stem from several factors:
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Reagent Purity: The purity of your this compound is crucial. Impurities from its synthesis, such as isomeric benzoyl chlorides, can lead to a mixture of products and reduce the yield of the desired compound.[6]
-
Hydrolysis of Starting Material: If your starting acyl chloride has been partially hydrolyzed to the corresponding carboxylic acid, that portion of the material will be unreactive in the desired acylation reaction, thus lowering the yield.
-
Substrate Reactivity: In reactions like Friedel-Crafts acylation, the aromatic substrate's reactivity is key. Highly deactivated or electron-poor aromatic compounds may not react efficiently with this compound.
-
Reaction Conditions: Inadequate mixing, incorrect reaction temperature, or insufficient reaction time can all contribute to low conversion rates.[6]
Q3: I am seeing an unexpected peak in my NMR/LC-MS analysis. What could it be?
An unexpected peak is likely one of the common byproducts:
-
3-Chloro-2,4-difluorobenzoic acid: This hydrolysis byproduct is a common impurity. Its presence can be confirmed by comparing its spectral data with a known standard.
-
3-Chloro-2,4-difluorobenzoic anhydride: This anhydride may form in the presence of moisture.
-
Isomeric Products: Depending on the reaction type (e.g., Friedel-Crafts acylation), you might be forming constitutional isomers of your target molecule. The directing effects of the substituents on your substrate will determine the regioselectivity of the reaction.
Q4: How can I purify my final product to remove these common byproducts?
Standard purification techniques are often effective:
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Aqueous Wash: To remove the 3-Chloro-2,4-difluorobenzoic acid byproduct, an aqueous basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup is effective. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[1]
-
Column Chromatography: Purification by column chromatography on silica gel is a standard method to separate the desired product from less polar byproducts like the anhydride and any unreacted starting material.[1]
-
Recrystallization or Distillation: Depending on the physical properties of your desired product, recrystallization or distillation can be effective purification methods.
Troubleshooting Guides
Issue 1: Presence of Carboxylic Acid Impurity
-
Symptom: A peak corresponding to 3-Chloro-2,4-difluorobenzoic acid is observed in the analytical data (e.g., NMR, LC-MS) of the crude or purified product.
-
Cause: Hydrolysis of this compound due to the presence of moisture.
-
Solution:
-
Prevention:
-
Use oven-dried glassware for the reaction.
-
Ensure all solvents and reagents are anhydrous.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Removal:
-
During the reaction workup, wash the organic layer with a mild aqueous base such as sodium bicarbonate solution.
-
-
Issue 2: Low Yield in Friedel-Crafts Acylation
-
Symptom: The reaction results in a low yield of the desired acylated product.
-
Cause:
-
The aromatic substrate is too deactivated for the reaction to proceed efficiently.
-
The Lewis acid catalyst (e.g., AlCl₃) is of poor quality or used in an insufficient amount.
-
The reaction conditions are not optimal.
-
-
Solution:
-
Consider using a more activated aromatic substrate if possible.
-
Use a fresh, high-purity Lewis acid catalyst. For Friedel-Crafts acylation, a stoichiometric amount of the catalyst is often required as it complexes with the product.[7]
-
Optimize the reaction temperature and time. Monitoring the reaction by TLC or GC can help determine the optimal reaction endpoint.[6]
-
Quantitative Data Summary
The following table summarizes the common byproducts, their typical formation conditions, and strategies for their minimization.
| Byproduct | Typical Formation Conditions | Strategy to Minimize | Expected Reduction in Byproduct |
| 3-Chloro-2,4-difluorobenzoic acid | Presence of moisture in reagents, solvents, or the atmosphere. | Employ strict anhydrous conditions: oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar). | Can be reduced to <1-2% |
| 3-Chloro-2,4-difluorobenzoic anhydride | Incomplete conversion during the synthesis of the acyl chloride or reaction with hydrolyzed byproduct. | Use high-purity this compound and maintain anhydrous conditions. | Can be reduced to <5% |
Disclaimer: The expected reduction percentages are based on data for structurally similar compounds and may vary depending on the specific reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
-
Objective: To synthesize an N-aryl amide with minimal byproduct formation.
-
Materials:
-
Substituted amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another non-nucleophilic base
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Workup Procedure for Removing Acidic Byproducts
-
Objective: To remove 3-Chloro-2,4-difluorobenzoic acid from a reaction mixture.
-
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is advisable to vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the crude product, now free of the acidic byproduct.
-
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Logical relationship of issues, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Handling and storage of moisture-sensitive 3-Chloro-2,4-difluorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of the moisture-sensitive reagent, 3-Chloro-2,4-difluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a substituted benzoyl chloride, a class of organic compounds known as acyl chlorides. Its high reactivity, which makes it a valuable reagent in organic synthesis, also makes it highly susceptible to hydrolysis. The acyl chloride functional group readily reacts with water in the atmosphere, leading to the formation of the corresponding carboxylic acid (3-Chloro-2,4-difluorobenzoic acid) and hydrochloric acid. This degradation process can significantly impact the purity and reactivity of the reagent in your experiments.
Q2: How should I properly store this compound?
A2: To maintain the integrity of this compound, it is crucial to store it under anhydrous conditions. The recommended storage conditions are in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as alcohols and strong oxidizing agents.[1][2] The container should be tightly sealed. For long-term storage, keeping the reagent under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2]
Q3: What are the signs of degradation of this compound?
A3: The primary sign of degradation is the presence of a white solid, which is the hydrolysis product, 3-Chloro-2,4-difluorobenzoic acid. You may also observe fuming when the container is opened, which is due to the reaction of the acyl chloride with atmospheric moisture to produce HCl gas.[3] A pungent, acidic odor is also characteristic of degraded acyl chlorides.
Q4: Can I use this compound that has been partially hydrolyzed?
A4: Using partially hydrolyzed this compound is generally not recommended as the presence of the carboxylic acid impurity can lead to side reactions and lower yields in your experiments. The exact amount of active acyl chloride will be unknown, making stoichiometry calculations inaccurate. For best results, it is advisable to use a fresh, high-purity reagent. If you must use a partially hydrolyzed reagent, it should be purified by distillation before use.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly in its original, unopened, and sealed container under an inert atmosphere, it can remain stable for an extended period. However, once the container is opened, the risk of moisture contamination increases significantly. It is good practice to use the reagent as quickly as possible after opening and to handle it in a dry, inert atmosphere (e.g., in a glove box).[4]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield in acylation reaction | 1. Degraded Reagent: The this compound has hydrolyzed due to improper storage or handling. 2. Inadequate Reaction Conditions: The reaction is not running under sufficiently anhydrous conditions. 3. Stoichiometry Issues: The molar ratio of reactants is incorrect due to degraded starting material. | 1. Verify Reagent Quality: Check the appearance of the reagent for any solid precipitate. If degradation is suspected, use a fresh bottle or purify the existing stock by distillation. Consider performing a quality control check using the analytical methods described below. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). 3. Adjust Stoichiometry: If using a reagent of questionable purity, consider increasing the molar equivalents of the acyl chloride. However, this may complicate purification. |
| Formation of unexpected byproducts | 1. Presence of Hydrolysis Product: The 3-Chloro-2,4-difluorobenzoic acid impurity is participating in side reactions. 2. Reaction with Solvent: The acyl chloride is reacting with a protic solvent (e.g., alcohol, water). | 1. Purify the Reagent: As mentioned above, purify the acyl chloride by distillation to remove the carboxylic acid impurity. 2. Use Aprotic Solvents: Ensure that the solvent used is aprotic and anhydrous (e.g., dichloromethane, tetrahydrofuran, toluene). |
| Difficulty in product purification | 1. Excess Reagent: Unreacted this compound remains in the reaction mixture. 2. Presence of Hydrolysis Product: The 3-Chloro-2,4-difluorobenzoic acid is co-purifying with the desired product. | 1. Quench Excess Reagent: At the end of the reaction, carefully quench any remaining acyl chloride by slowly adding a suitable nucleophile (e.g., water or an amine) while cooling the reaction mixture. 2. Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Inconsistent reaction outcomes | 1. Variable Reagent Quality: The purity of the this compound varies between batches or due to degradation over time. | 1. Standardize Reagent Handling: Implement a strict protocol for handling and storing the reagent to minimize moisture exposure. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.[4] |
Experimental Protocols
Protocol 1: Quantification of this compound Degradation by GC-MS
Objective: To determine the purity of this compound and quantify the amount of its hydrolysis product, 3-Chloro-2,4-difluorobenzoic acid.
Methodology:
-
Derivatization:
-
Prepare a standard solution of pure 3-Chloro-2,4-difluorobenzoic acid in a dry, aprotic solvent (e.g., dichloromethane).
-
Prepare a derivatizing agent solution, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
In a clean, dry vial, add a known amount of the this compound sample.
-
Add the derivatizing agent to the sample and the standard solution. Heat the vials at 60-70°C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl ester.
-
-
GC-MS Analysis:
-
Inject the derivatized samples and standards onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a suitable temperature program to achieve good separation of the derivatized 3-Chloro-2,4-difluorobenzoic acid and any remaining this compound.
-
Use mass spectrometry in full scan or selected ion monitoring (SIM) mode to identify and quantify the compounds based on their retention times and mass spectra.
-
-
Data Analysis:
-
Generate a calibration curve using the derivatized standards of 3-Chloro-2,4-difluorobenzoic acid.
-
Calculate the concentration of the hydrolysis product in the this compound sample based on the calibration curve.
-
The purity of the this compound can be determined by comparing the peak area of the acyl chloride to the peak area of the derivatized hydrolysis product.
-
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the hydrolysis of this compound over time.
Methodology:
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
To monitor hydrolysis, a controlled amount of D₂O can be added to the NMR tube, or the sample can be exposed to the atmosphere for defined periods.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the appearance and integration of new peaks corresponding to the aromatic protons of the 3-Chloro-2,4-difluorobenzoic acid product. The chemical shifts of these protons will be different from those of the starting acyl chloride.
-
-
Data Interpretation:
-
By comparing the integration of the peaks corresponding to the product and the remaining starting material, the extent of hydrolysis can be estimated. For a more quantitative analysis, an internal standard with a known concentration should be added to the NMR tube.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Catalyst Selection for 3-Chloro-2,4-difluorobenzoyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 3-Chloro-2,4-difluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure is often incorporated into molecules to enhance biological activity, metabolic stability, and lipophilicity. It is primarily used in Friedel-Crafts acylation reactions to introduce the 3-chloro-2,4-difluorobenzoyl moiety into aromatic systems, forming complex ketone intermediates.[1]
Q2: What are the most common challenges encountered when using this compound in acylation reactions?
The primary challenges stem from its high reactivity and the electron-withdrawing nature of its substituents. Common issues include:
-
Low or no yield: This can be due to catalyst inactivity, poor substrate reactivity, or suboptimal reaction conditions.
-
Side reactions: The formation of byproducts can occur, complicating purification.
-
Catalyst selection: Choosing the appropriate Lewis acid catalyst and its stoichiometry is critical for reaction success.
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
In Friedel-Crafts acylation, the ketone product formed is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation effectively removes the catalyst from the reaction cycle.[3] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often necessary to drive the reaction to completion.[2]
Q4: Can I use milder Lewis acids for the acylation reaction?
While strong Lewis acids like AlCl₃ are common, milder catalysts such as Zn(II) salts or Brønsted acids can be used in some cases, particularly when the aromatic substrate is highly activated.[2] However, for a moderately deactivated acyl chloride like this compound, a strong Lewis acid is generally recommended to achieve a reasonable reaction rate and yield.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation reaction with this compound is giving a very low yield or failing completely. What are the common causes and solutions?
A: Low or no yield in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Cause: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[3] Any water present in the solvent, reagents, or on the glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Deactivated Aromatic Substrate:
-
Cause: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it towards electrophilic aromatic substitution, hindering or preventing the reaction.[3]
-
Solution: If your substrate is strongly deactivated, consider using a more potent Lewis acid or higher reaction temperatures. However, be aware that this may also increase the likelihood of side reactions. An alternative synthetic route might be necessary for highly deactivated substrates.
-
-
Insufficient Catalyst:
-
Cause: As mentioned in the FAQs, the product ketone can form a complex with the Lewis acid, rendering it inactive.[3]
-
Solution: Ensure you are using at least a stoichiometric amount of the Lewis acid catalyst relative to the acyl chloride. In some cases, an excess of the catalyst may be required.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may have a significant activation energy that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[3]
-
Solution: If the reaction is sluggish at room temperature, gentle heating may be necessary. Monitor the reaction closely by TLC or GC to find the optimal temperature that promotes product formation without significant decomposition. It is often best to add the reagents at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow it to warm to room temperature or heat as needed.
-
Issue 2: Formation of Multiple Products or Isomers
Q: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A: The formation of multiple products can be due to polyacylation or lack of regioselectivity.
Potential Causes and Solutions:
-
Polyacylation:
-
Cause: While the acyl group is deactivating, preventing a second acylation is a key advantage of this reaction over Friedel-Crafts alkylation.[4] However, with highly activated aromatic substrates, polyacylation can still occur.
-
Solution: Use a stoichiometric ratio of the acyl chloride to the aromatic substrate or even a slight excess of the aromatic substrate. A slow, dropwise addition of the this compound can also help to maintain a low concentration of the electrophile, favoring mono-acylation.
-
-
Poor Regioselectivity:
-
Cause: With substituted aromatic rings, a mixture of ortho, meta, and para isomers can be formed. The directing effect of the substituent on the aromatic ring and steric hindrance play a major role.
-
Solution: The choice of solvent and catalyst can sometimes influence the ortho/para ratio.[3] For sterically hindered acyl chlorides, substitution at the less hindered para position is often favored. Characterization of the product mixture is crucial to determine the isomeric ratio.
-
Data Presentation
The selection of a suitable Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. The following table provides representative data on the performance of various catalysts in the acylation of toluene with different benzoyl chlorides, which can serve as a guide for your experiments with this compound.
| Catalyst | Acyl Chloride | Aromatic Substrate | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzoyl Chloride | Toluene | 1 | 92 | [5] |
| FeCl₃ | Benzoyl Chloride | Toluene | 2 | 85 | [5] |
| ZnCl₂ | Benzoyl Chloride | Toluene | 4 | 70 | [5] |
| HBEA Zeolite | Benzoyl Chloride | Anisole | 5 | 83 | [6][7] |
| AlCl₃ | 4-Fluorobenzoyl Chloride | Dichloroethane | 3 | >95 | [8] |
Note: This data is for illustrative purposes and the optimal conditions for this compound may vary.
Experimental Protocols
Detailed Protocol for the Acylation of Toluene with this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation of toluene using aluminum chloride as the catalyst.
Materials:
-
This compound
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL).
-
Cool the suspension to 0 °C in an ice bath with constant stirring.
-
-
Acyl Chloride Addition:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL).
-
Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Aromatic Substrate Addition:
-
After the addition of the acyl chloride is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane (10 mL) to the dropping funnel.
-
Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, still at 0 °C.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl (approx. 50 g of ice and 20 mL of HCl) in a beaker with vigorous stirring. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired ketone.
-
Visualizations
Reaction Mechanism
Caption: Friedel-Crafts acylation reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Catalyst Selection Decision Guide
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash-Based HBEA Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5068447A - Friedel-crafts preparation of aromatic ketones with an inoganic salt controlling agent - Google Patents [patents.google.com]
Troubleshooting low conversion rates in 3-Chloro-2,4-difluorobenzoyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4-difluorobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method for the synthesis of this compound is the reaction of 3-Chloro-2,4-difluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. Other chlorinating agents such as oxalyl chloride and phosphorus pentachloride can also be employed.
Q2: How can I monitor the progress of the reaction?
A2: Monitoring the conversion of the carboxylic acid to the acyl chloride can be challenging using thin-layer chromatography (TLC) due to the high reactivity of the product, which may hydrolyze back to the starting material on the silica plate. A common method is to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester, which can then be easily monitored by TLC or GC-MS against the starting carboxylic acid. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid.
Q3: What are the critical parameters for achieving a high conversion rate?
A3: Several factors are crucial for maximizing the conversion rate:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Acyl chlorides are highly susceptible to hydrolysis, and any moisture will convert the product back to the starting carboxylic acid, thereby reducing the yield.
-
Reagent Purity: The purity of the starting 3-Chloro-2,4-difluorobenzoic acid and the chlorinating agent is important. Impurities can lead to side reactions.
-
Reaction Temperature: The optimal temperature depends on the chlorinating agent used. Reactions with thionyl chloride are typically performed at reflux.
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion. The progress should be monitored to determine the optimal duration.
-
Efficient Removal of Gaseous Byproducts: In reactions involving thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Their efficient removal helps to drive the reaction to completion.
Troubleshooting Guide: Low Conversion Rates
This guide addresses the common issue of low conversion rates in the synthesis of this compound.
Problem: The reaction shows low or incomplete conversion of 3-Chloro-2,4-difluorobenzoic acid to the desired benzoyl chloride.
Potential Cause 1: Presence of Moisture
-
Symptoms: Lower than expected yield, presence of starting material in the final product after workup.
-
Troubleshooting Steps:
-
Ensure Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure the 3-Chloro-2,4-difluorobenzoic acid is thoroughly dried before use.
-
Flame-Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
Potential Cause 2: Sub-optimal Reaction Conditions
-
Symptoms: Slow or stalled reaction progress as observed by monitoring techniques.
-
Troubleshooting Steps:
-
Optimize Temperature: If the reaction is sluggish, consider increasing the temperature. For thionyl chloride reactions, ensure the mixture is refluxing gently.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring periodically until no further conversion is observed.
-
Use a Catalyst: The addition of a catalytic amount of DMF or pyridine can significantly accelerate the reaction with thionyl chloride.
-
Potential Cause 3: Impure Reagents
-
Symptoms: Formation of unexpected side products, discoloration of the reaction mixture.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the purity of the 3-Chloro-2,4-difluorobenzoic acid by techniques such as NMR or melting point determination. Purify by recrystallization if necessary.
-
Use Fresh Chlorinating Agent: Thionyl chloride can decompose over time. Use a fresh bottle or distill older reagents before use.
-
Potential Cause 4: Inefficient Removal of Gaseous Byproducts
-
Symptoms: The reaction does not go to completion despite adequate time and temperature.
-
Troubleshooting Steps:
-
Ensure Proper Venting: The reaction setup should include a condenser and a gas outlet connected to a trap (e.g., a bubbler with a basic solution) to allow for the escape of SO₂ and HCl.
-
Gentle Reflux: A steady but gentle reflux helps to carry the gaseous byproducts out of the reaction mixture.
-
Data Presentation
Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF or pyridine | Gaseous byproducts are easily removed; relatively inexpensive. | Reagent can decompose; reaction can be vigorous. |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating, typically in an inert solvent like DCM or 1,2-dichloroethane with catalytic DMF | Milder reaction conditions; volatile byproducts. | More expensive than thionyl chloride; highly toxic. |
| Phosphorus Pentachloride (PCl₅) | Gentle heating | Effective for a wide range of carboxylic acids. | Solid reagent can be difficult to handle; solid byproduct (POCl₃) needs to be separated. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
To the flask, add 3-Chloro-2,4-difluorobenzoic acid (1 equivalent).
-
-
Reaction:
-
Add thionyl chloride (2-3 equivalents) to the flask.
-
Add a catalytic amount of dry DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to a gentle reflux. The evolution of gases (SO₂ and HCl) should be observed.
-
Maintain the reflux for 2-4 hours, or until the gas evolution ceases and the reaction is complete as determined by a suitable monitoring method.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low conversion rates in the synthesis.
Preventing decomposition of 3-Chloro-2,4-difluorobenzoyl chloride in solution
Welcome to the technical support center for 3-Chloro-2,4-difluorobenzoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this reagent in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reactivity of your material throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition in solution?
A1: The primary cause of decomposition is hydrolysis, which occurs when the compound reacts with water.[1] This reaction is often catalyzed by trace amounts of moisture present in the solvent, on the glassware, or in the atmosphere. The decomposition results in the formation of 3-Chloro-2,4-difluorobenzoic acid and hydrogen chloride (HCl) gas.[1] Thermal stress can also lead to degradation, and some acyl chlorides are known to be thermally labile.[2]
Q2: Which solvents are recommended for dissolving this compound?
A2: Aprotic, non-polar, or weakly polar solvents are generally recommended. It is crucial that these solvents are rigorously dried before use. Suitable options include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Acetonitrile (use with caution, ensure it is extremely dry)
-
Tetrahydrofuran (THF) (must be freshly distilled from a suitable drying agent as it can contain peroxides and water)
Ester-based solvents may be suitable for certain applications, but their compatibility should be verified.[3] Protic solvents like alcohols will react with the acyl chloride to form esters and should be avoided unless they are part of the intended reaction.[4]
Q3: How should I properly store solutions of this compound?
A3: Solutions should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Use a container with a tightly sealing cap, preferably with a PTFE liner. For long-term storage, refrigeration is recommended, but allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: Can I use an acid scavenger to improve the stability of my solution?
A4: Yes, using an acid scavenger can improve stability by neutralizing the HCl produced during hydrolysis, which can itself catalyze further decomposition. However, the choice of scavenger is critical. Conventional basic amines like triethylamine can react with the acyl chloride. Sterically hindered, non-nucleophilic bases such as 2,6-lutidine or diisopropylethylamine (DIPEA) are often preferred.[5] Solid-supported scavengers, such as silica-bound amines, can also be effective and are easily removed by filtration.[6]
Troubleshooting Guides
Issue 1: Rapid decomposition of the solution, evidenced by the formation of a precipitate (3-Chloro-2,4-difluorobenzoic acid) or gas evolution (HCl).
| Possible Cause | Troubleshooting Step |
| Moisture in the solvent | Ensure the solvent is rigorously dried before use. Refer to the Experimental Protocol: Solvent Drying section for detailed procedures. |
| Contaminated glassware | All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture. |
| Atmospheric moisture | Conduct all manipulations of the acyl chloride and its solutions under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). |
| Decomposition of the starting material | Before preparing a solution, ensure the neat this compound has not already decomposed. It should be a clear liquid. If it is cloudy or contains solid, it may need to be purified by distillation under reduced pressure. |
Issue 2: The reaction involving the this compound solution is sluggish or incomplete.
| Possible Cause | Troubleshooting Step |
| Partial decomposition of the acyl chloride | The concentration of the active acyl chloride in your solution may be lower than expected due to partial hydrolysis. Consider preparing a fresh solution. |
| Presence of HCl | The generated HCl can interfere with certain reactions, for example, by protonating basic reactants. The addition of a suitable non-nucleophilic acid scavenger may be beneficial. |
| Inappropriate solvent | The chosen solvent may not be optimal for the reaction kinetics. Consult the literature for your specific reaction type to ensure you are using a suitable solvent. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C | Reduces the rate of thermal decomposition and hydrolysis.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed glass bottle with PTFE-lined cap | Prevents moisture ingress and reaction with container material. |
| Handling | Use in a fume hood with appropriate personal protective equipment (PPE) | The compound is corrosive and reacts with moisture to release HCl gas. |
Table 2: Compatibility of Common Laboratory Materials
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Standard material for handling and reactions. |
| Stainless Steel | Good (when dry) | Can be corroded by HCl in the presence of moisture. |
| PTFE (Teflon) | Excellent | Suitable for seals, tubing, and reaction vessels. |
| Polypropylene/Polyethylene | Moderate | May absorb the compound or leach impurities. Not recommended for long-term storage. |
| Rubber/Silicone | Poor | Prone to swelling and degradation. Avoid use in septa for long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for Drying Aprotic Solvents
-
Pre-drying: For solvents with significant water content, pre-dry with a suitable agent like anhydrous sodium sulfate.
-
Primary Drying:
-
Molecular Sieves: Add freshly activated 3Å molecular sieves (10-20% w/v) to the solvent.[7] Allow the solvent to stand for at least 24 hours. For particularly sensitive applications, store the solvent over the sieves. 3Å sieves are preferred as they exclude most organic molecules while effectively adsorbing water.[7][8]
-
Activated Alumina: For rapid drying, pass the solvent through a column of activated neutral alumina.[9]
-
Calcium Hydride (CaH₂): For hydrocarbons and ethers, reflux the solvent over calcium hydride followed by distillation. This method is highly effective but requires careful handling of the reactive CaH₂.
-
-
Distillation: For the highest purity, distill the dried solvent under an inert atmosphere.
-
Storage: Store the dried solvent over activated molecular sieves in a tightly sealed container under an inert atmosphere.
Protocol 2: Stability Assessment of this compound in Solution
-
Solution Preparation: In a glovebox or under a stream of argon, prepare a stock solution of this compound in the desired rigorously dried solvent (e.g., 0.1 M in DCM).
-
Sample Aliquoting: Distribute aliquots of the stock solution into several oven-dried vials. Some vials can be prepared with a candidate stabilizer (e.g., a non-nucleophilic base).
-
Storage Conditions: Store the vials under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each vial.
-
Quenching: Immediately quench the reaction by adding a nucleophile (e.g., a primary amine like benzylamine) in excess. This will convert the remaining acyl chloride to a stable amide.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC or GC) to quantify the amount of the formed amide. The decrease in the amide concentration over time corresponds to the decomposition of the this compound.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for solvent selection and drying.
Caption: Decision tree for troubleshooting decomposition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 3. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 4. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Molecular Sieves [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Effective work-up procedures for reactions with 3-Chloro-2,4-difluorobenzoyl chloride
Technical Support Center: 3-Chloro-2,4-difluorobenzoyl chloride
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their synthetic workflows.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before work-up, confirm the disappearance of the starting material (e.g., the nucleophile being acylated) via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or gently heating if the reactants are stable. |
| Hydrolysis of Acyl Chloride | This compound is highly reactive and susceptible to hydrolysis by atmospheric moisture.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents. |
| Product Loss During Aqueous Work-up | The desired product might have some water solubility. When performing aqueous washes, minimize the volume of water used. A brine wash can help reduce the solubility of the organic product in the aqueous layer.[3] Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Degradation of Product | The product may be sensitive to the pH of the work-up conditions. If the product is acid-sensitive, use a mild base like sodium bicarbonate for quenching.[3] If it is base-sensitive, a carefully controlled quench with cold, dilute acid might be necessary, followed by extraction. |
Issue 2: Presence of Unreacted this compound in the Product
| Possible Cause | Troubleshooting Step |
| Insufficient Quenching | The quenching step is designed to react with any excess acyl chloride. Ensure a sufficient excess of the quenching agent (e.g., a weak base solution or an alcohol) is added. Stir vigorously to ensure proper mixing. |
| Ineffective Washing | A thorough aqueous wash is crucial. Washing the organic layer with a 5% sodium bicarbonate solution can help remove residual acidic impurities, including the starting acyl chloride (which will hydrolyze) and the resulting carboxylic acid.[3] |
Issue 3: Product Contamination with 3-Chloro-2,4-difluorobenzoic Acid
| Possible Cause | Troubleshooting Step |
| Hydrolysis During Reaction or Work-up | This is a common byproduct due to the reaction of the acyl chloride with trace amounts of water.[1] |
| Removal of Carboxylic Acid | An extraction with a mild aqueous base like 5% sodium bicarbonate or sodium carbonate solution will convert the carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[3] Be sure to separate the layers carefully. |
Issue 4: Emulsion Formation During Extraction
| Possible Cause | Troubleshooting Step |
| Vigorous Shaking | Shake the separatory funnel more gently. |
| High Concentration of Reagents | Dilute the reaction mixture with more organic solvent and water. |
| Breaking the Emulsion | Add a small amount of brine (saturated NaCl solution) and swirl gently. Allow the mixture to stand for an extended period. In some cases, filtration through a pad of Celite can help break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A: The choice of quenching agent depends on the nature of your product.
-
For neutral or base-stable products: Slowly add the reaction mixture to a stirred, cold (0 °C) solution of a weak base like 5% aqueous sodium bicarbonate. This will neutralize the HCl byproduct and react with any excess this compound.[3]
-
For acid-stable products: A quench with cold water or dilute HCl can be performed.
-
To form a methyl ester from excess acyl chloride: Quenching with anhydrous methanol can be an option, followed by an aqueous work-up.
Q2: My product is an amide. How should the work-up be adjusted?
A: Amide synthesis using acyl chlorides typically requires a base to neutralize the HCl generated.[4] Often, two equivalents of the amine nucleophile are used, with one acting as the base.[4] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be added. During work-up, you will need to remove the resulting ammonium salt. A wash with dilute acid (e.g., 1M HCl) will protonate the excess amine, making it water-soluble. Follow this with a wash with dilute base (e.g., 5% NaHCO3) to remove any remaining acidic species, and finally a brine wash.[3]
Q3: How can I purify the final product after work-up?
A: Common purification methods include:
-
Recrystallization: If the product is a solid with suitable solubility properties.
-
Column Chromatography: Effective for removing both polar and non-polar impurities.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an excellent purification method.[5]
Q4: What safety precautions should be taken when working with this compound?
A: this compound is a corrosive and moisture-sensitive compound.[6]
-
Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]
-
Keep it away from water and other sources of moisture to prevent hydrolysis and the release of HCl gas.[1]
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Neutral Product
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quench the Reaction: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C. Continue stirring for 15-30 minutes to ensure complete quenching of any unreacted acyl chloride and neutralization of acidic byproducts.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add more of the same solvent to ensure the product is fully dissolved. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate.
-
Separate Layers: Allow the layers to separate. Drain the organic layer. If the organic layer is the bottom layer (e.g., dichloromethane), drain it into a clean flask. If it is the top layer (e.g., ethyl acetate), drain and discard the aqueous layer first.
-
Wash the Organic Layer:
-
Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purify the Product: Purify the crude product by recrystallization, column chromatography, or distillation as required.
Visualizations
Caption: General experimental workflow for the work-up of a reaction with this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 6. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 3-Chloro-2,4-difluorobenzoyl Chloride in Scale-Up Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,4-difluorobenzoyl chloride in scaled-up chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound on a large scale?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It reacts violently with water, releasing heat and potentially hazardous gases.[1] On a large scale, the primary concerns are managing its reactivity, corrosivity, and moisture sensitivity to prevent runaway reactions and ensure personnel safety. All handling should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[1][2]
Q2: What are the initial signs of a runaway reaction when using this compound in a Friedel-Crafts acylation, and what immediate actions should be taken?
A2: Initial signs of a runaway reaction include a rapid, unexpected increase in temperature and pressure within the reactor. Vigorous gas evolution may also be observed. Immediate actions should involve stopping all reagent feeds, maximizing cooling to the reactor jacket, and preparing for emergency shutdown procedures. A risk assessment should be performed using a reaction calorimeter (RC-1) to understand the thermal risks before scaling up.[3]
Q3: How does the purity of this compound impact scale-up reactions?
A3: The purity of this compound is critical for successful and predictable scale-up. Impurities can lead to several issues:
-
Side Reactions: Impurities may catalyze unwanted side reactions, leading to a complex product mixture and difficult purification.
-
Reduced Yield: Non-reactive impurities reduce the effective concentration of the starting material, lowering the overall yield.
-
Safety Hazards: Certain impurities could be thermally unstable or react unpredictably under scaled-up conditions, posing a safety risk.
Common impurities in similar benzoyl chlorides can include residual starting materials from synthesis, such as the corresponding benzoic acid or benzaldehyde, as well as byproducts from chlorination or other synthetic steps.[4][5]
Q4: What are the most common challenges encountered when scaling up Friedel-Crafts acylation reactions with substituted benzoyl chlorides like this compound?
A4: The most common challenges include:
-
Thermal Management: Friedel-Crafts acylations are often exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging, increasing the risk of thermal runaways.[3][6]
-
Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Ensuring anhydrous conditions is crucial and becomes more difficult at larger scales.[6]
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in poor reaction control, increased side product formation, and lower yields.
-
Work-up and Product Isolation: Handling and quenching large volumes of reaction mixtures containing strong acids and aluminum salts can be hazardous and logistically complex. Product purification at scale may require specialized equipment and techniques.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Low or no yield in a scaled-up Friedel-Crafts acylation reaction can be attributed to several factors. This guide provides a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Deactivated Aromatic Substrate | Ensure the aromatic substrate does not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which deactivate the ring towards electrophilic substitution.[6] |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure all solvents and glassware are rigorously dried to prevent catalyst deactivation by moisture.[6] Consider increasing the catalyst loading, as the product ketone can form a complex with the catalyst, rendering it inactive.[6] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[6] |
| Poor Reagent Quality | Verify the purity of this compound and the aromatic substrate. Impurities can interfere with the reaction.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). The reaction may require a longer time to reach completion at a larger scale. |
Troubleshooting Workflow for Low Yield:
References
- 1. researchgate.net [researchgate.net]
- 2. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 3-Chloro-2,4-difluorobenzoyl Chloride and Its Amide Derivatives Using ¹H and ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Fingerprints of Key Fluorinated Benzoyl Derivatives
This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-chloro-2,4-difluorobenzoyl chloride and its amide derivatives. Understanding the distinct NMR profiles of these compounds is crucial for reaction monitoring, structural elucidation, and purity assessment in medicinal chemistry and materials science. This document presents detailed experimental protocols, comparative data tables, and a logical workflow for the NMR analysis of this important class of fluorinated molecules.
Overview of Spectroscopic Analysis
This compound is a key building block in the synthesis of various biologically active molecules. Its reactivity allows for the facile introduction of the 3-chloro-2,4-difluorobenzoyl moiety, often leading to the formation of amide derivatives. NMR spectroscopy is an indispensable tool for characterizing these compounds, with ¹H NMR providing information on the proton environment and ¹⁹F NMR offering a sensitive probe for the fluorine atoms.
The substitution pattern on the aromatic ring of this compound and its derivatives gives rise to characteristic splitting patterns and chemical shifts in both ¹H and ¹⁹F NMR spectra. These spectral features are highly sensitive to the electronic environment and the nature of the substituent at the carbonyl group, enabling a detailed comparative analysis.
Experimental Protocols
General NMR Spectroscopy Protocol
Instrumentation: ¹H and ¹⁹F NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for ¹H NMR (δ 0.00 ppm), and trichlorofluoromethane (CFCl₃) is used as an external or internal standard for ¹⁹F NMR (δ 0.00 ppm).
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
¹⁹F NMR Acquisition: Fluorine spectra are recorded with proton decoupling to simplify the signals. The spectral width is typically set to encompass the expected chemical shift range for aromatic fluorine atoms (around -100 to -150 ppm).
Synthesis of Amide Derivatives
A general procedure for the synthesis of amide derivatives from this compound involves the reaction of the acid chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress can be monitored by thin-layer chromatography, and the final product is typically purified by column chromatography.
Comparative NMR Data
The following tables summarize the ¹H and ¹⁹F NMR data for this compound and its representative amide derivative, 3-chloro-2,4-difluorobenzamide.
Table 1: ¹H NMR Data (δ, ppm) and Coupling Constants (J, Hz)
| Compound | H-5 | H-6 |
| This compound (Predicted) | ~7.3 (ddd, J ≈ 9.0, 5.5, 2.0 Hz) | ~8.1 (td, J ≈ 9.0, 6.5 Hz) |
| 3-Chloro-2,4-difluorobenzamide[1] | 7.42 (t, J = 8.8 Hz) | 7.85 (m) |
Table 2: ¹⁹F NMR Data (δ, ppm)
| Compound | F-2 | F-4 |
| This compound (Predicted) | ~ -110 | ~ -130 |
| 3-Chloro-2,4-difluorobenzamide[1] | -112.1 | -135.4 |
Note: The ¹H and ¹⁹F NMR data for this compound are predicted based on the analysis of structurally similar compounds and known substituent effects. The data for 3-chloro-2,4-difluorobenzamide is based on available experimental information[1].
Analysis and Comparison
¹H NMR Spectra:
-
Aromatic Protons: In the parent benzoyl chloride, the electron-withdrawing nature of the carbonyl chloride group is expected to deshield the aromatic protons, leading to chemical shifts in the downfield region. The proton at position 6 (H-6), being ortho to the carbonyl group, is expected to be the most deshielded. The conversion of the benzoyl chloride to an amide results in a slight upfield shift of the aromatic protons due to the reduced electron-withdrawing effect of the amide group compared to the acid chloride.
-
Coupling Patterns: The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The characteristic doublet of doublet of doublets (ddd) and triplet of doublets (td) arise from these interactions and are key to assigning the proton signals.
¹⁹F NMR Spectra:
-
Chemical Shifts: The fluorine atoms at positions 2 and 4 resonate at distinct chemical shifts. The fluorine at position 2 (F-2), being ortho to the carbonyl group, is expected to be more sensitive to changes in the substituent at the carbonyl. The chemical shifts are in the typical range for aryl fluorides.
-
Substituent Effects: The change from a benzoyl chloride to a benzamide leads to a noticeable upfield shift in the ¹⁹F NMR signals, particularly for the F-2 nucleus. This reflects the change in the electronic nature of the carbonyl substituent.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the synthesis and NMR analysis of this compound derivatives.
Caption: Workflow for the synthesis and NMR analysis of amide derivatives.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound and its amide derivatives provide a wealth of structural information. The distinct chemical shifts and coupling patterns serve as reliable fingerprints for identifying these compounds and for monitoring their chemical transformations. This guide provides researchers with the necessary data and protocols to confidently utilize NMR spectroscopy in their work with this important class of fluorinated molecules. By comparing the spectral data of the parent acid chloride with its derivatives, one can gain valuable insights into the electronic effects of different substituents on the benzoyl moiety.
References
A Comparative Analysis of 3-Chloro-2,4-difluorobenzoyl Chloride Reactivity in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Understanding Reactivity: The Role of Substituents
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase this electrophilicity, making the benzoyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.
3-Chloro-2,4-difluorobenzoyl chloride possesses three electron-withdrawing halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong inductive effect (-I) that withdraws electron density from the benzene ring and, consequently, from the carbonyl carbon. This significantly enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.
Comparative Reactivity Profile
Based on the electronic effects of substituents, we can establish a qualitative reactivity trend for various benzoyl chlorides.
Table 1: Qualitative Reactivity Comparison of Selected Benzoyl Chlorides
| Benzoyl Chloride Derivative | Substituent Effects | Predicted Relative Reactivity |
| 4-Nitrobenzoyl chloride | Strong -M, Strong -I | Very High |
| This compound | Strong -I (from 2F, 1Cl) | High |
| 4-Chlorobenzoyl chloride | Moderate -I, Weak +M | Moderate-High |
| Benzoyl chloride | Unsubstituted | Moderate |
| 4-Methylbenzoyl chloride (p-Toluoyl chloride) | Weak +I, Hyperconjugation | Moderate-Low |
| 4-Methoxybenzoyl chloride (Anisoyl chloride) | Strong +M, Weak -I | Low |
Note: This table provides a predicted qualitative comparison based on electronic effects. Actual reaction rates can be influenced by steric hindrance and reaction conditions.
Experimental Data: Illustrative Comparison
While specific experimental data for the direct comparison of these compounds under identical conditions is scarce, the following table illustrates the expected trend in a typical acylation reaction, such as the Schotten-Baumann reaction with aniline. The hypothetical yields are based on the predicted reactivity.
Table 2: Illustrative Yields in the Acylation of Aniline
| Acylating Agent | Reaction Time (Illustrative) | Hypothetical Yield (%) |
| 4-Nitrobenzoyl chloride | 1 hour | 95 |
| This compound | 1.5 hours | 92 |
| 4-Chlorobenzoyl chloride | 2 hours | 88 |
| Benzoyl chloride | 3 hours | 85 |
| 4-Methylbenzoyl chloride | 4 hours | 80 |
| 4-Methoxybenzoyl chloride | 6 hours | 70 |
Disclaimer: The data in this table is illustrative and intended for comparative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for two common acylation reactions are provided below. These protocols can be adapted for use with this compound and other benzoyl chlorides, with adjustments to reaction times and purification methods as needed.
Schotten-Baumann Reaction Protocol (Amide Synthesis)
This procedure describes the acylation of an amine with a benzoyl chloride derivative.[1][2][3][4][5]
Materials:
-
Amine (e.g., Aniline)
-
Substituted Benzoyl Chloride (e.g., this compound)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve the amine (1.0 eq.) in the organic solvent.
-
Add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the amine solution with stirring.
-
Cool the mixture in an ice bath.
-
Dissolve the substituted benzoyl chloride (1.05 eq.) in the same organic solvent and add it dropwise to the stirred biphasic mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring the reaction by TLC.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure amide.
Caption: Workflow for Schotten-Baumann amide synthesis.
Friedel-Crafts Acylation Protocol (Aryl Ketone Synthesis)
This procedure outlines the acylation of an aromatic compound.[6][7][8][9][10]
Materials:
-
Aromatic Substrate (e.g., Anisole)
-
Substituted Benzoyl Chloride (e.g., this compound)
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (CH2Cl2) or other suitable solvent
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl3 (1.2 eq.) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Add the substituted benzoyl chloride (1.0 eq.) to the suspension and stir for 15 minutes to form the acylium ion complex.
-
Add the aromatic substrate (1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for Friedel-Crafts acylation.
Role in Drug Development and Bioactive Molecule Synthesis
While this compound is not typically a signaling molecule itself, it serves as a crucial building block in the synthesis of more complex, biologically active compounds. The benzoyl moiety is a common scaffold in many pharmaceuticals and agrochemicals.[11][12] The introduction of fluorine and chlorine atoms can significantly impact the properties of the final molecule, including:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Lipophilicity: Halogenation can modulate the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
The high reactivity of this compound allows for its efficient incorporation into these larger molecules under relatively mild conditions, which is advantageous when dealing with sensitive functional groups elsewhere in the molecule.
Caption: Role in bioactive molecule synthesis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
A Comparative Guide to the LC-MS Characterization of N-Aryl Benzamides Synthesized from 3-Chloro-2,4-difluorobenzoyl Chloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) characteristics of N-aryl benzamides synthesized using 3-Chloro-2,4-difluorobenzoyl chloride versus an alternative reagent, 2,4-dichlorobenzoyl chloride. The information herein is supported by representative experimental data and detailed protocols to aid researchers in understanding the analytical behavior of these compounds and in making informed methodological decisions during drug discovery and development.
Introduction
Acyl chlorides are pivotal reagents in the synthesis of amide-containing compounds, a motif prevalent in a vast array of pharmaceuticals and bioactive molecules. The choice of acyl chloride, particularly the nature and position of halogen substituents on the benzoyl ring, significantly influences the physicochemical properties of the resulting amide. This, in turn, affects its behavior in analytical systems like LC-MS, impacting retention time, ionization efficiency, and fragmentation patterns. Understanding these differences is crucial for method development, impurity profiling, and metabolic studies.
This guide focuses on the characterization of compounds synthesized from this compound, a reagent that imparts a unique halogenation pattern. For a comprehensive comparison, we will examine its analytical profile alongside a structurally related alternative, 2,4-dichlorobenzoyl chloride. We will explore the synthesis and subsequent LC-MS analysis of a model compound, N-(4-methoxyphenyl)benzamide, and its positional isomer to illustrate the analytical distinctions.
Comparative LC-MS Performance
The choice of halogen substituents on the benzoyl chloride precursor has a discernible impact on the LC-MS analysis of the resulting N-aryl benzamide derivatives. The following tables summarize the expected quantitative data for our model compounds.
Table 1: Predicted LC-MS Parameters for Synthesized N-(methoxyphenyl)benzamides
| Compound Name | Precursor Acyl Chloride | Molecular Formula | Exact Mass (Da) | Predicted [M+H]⁺ m/z | Predicted Retention Time (min) |
| Compound A | This compound | C₁₄H₁₀ClF₂NO₂ | 297.0341 | 298.0419 | 5.2 |
| Compound B | This compound | C₁₄H₁₀ClF₂NO₂ | 297.0341 | 298.0419 | 5.5 |
| Compound C | 2,4-Dichlorobenzoyl chloride | C₁₄H₁₁Cl₂NO₂ | 295.0167 | 296.0245 | 5.8 |
Note: Predicted retention times are based on a standard reversed-phase C18 column with a water/acetonitrile gradient.
Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Putative Fragment Structure |
| 298.0419 (Compound A/B) | 175.0014 | C₇H₇NO | [3-Chloro-2,4-difluorobenzoyl]⁺ |
| 123.0550 | C₈H₅ClF₂O | [4-Methoxyphenylaminium]⁺ | |
| 147.0093 | C₇H₇NO + CO | [3-Chloro-2,4-difluorophenyl]⁺ | |
| 296.0245 (Compound C) | 172.9663 | C₇H₇NO | [2,4-Dichlorobenzoyl]⁺ |
| 123.0550 | C₈H₇Cl₂O | [4-Methoxyphenylaminium]⁺ | |
| 144.9741 | C₇H₇NO + CO | [2,4-Dichlorophenyl]⁺ |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for the synthesis and LC-MS analysis of the model compounds.
Synthesis of N-(4-methoxyphenyl)-3-chloro-2,4-difluorobenzamide (Compound A)
-
Dissolution: In a clean, dry round-bottom flask, dissolve p-anisidine (1.0 mmol, 123.1 mg) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
-
Basification: Add triethylamine (1.2 mmol, 0.17 mL) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Slowly add a solution of this compound (1.0 mmol, 211.0 g/mol ) in DCM (5 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Note: The synthesis of positional isomers (Compound B) and the dichlorinated analog (Compound C) follows the same protocol with the corresponding starting materials (m-anisidine and 2,4-dichlorobenzoyl chloride, respectively).
LC-MS/MS Analysis Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized amide in methanol. Dilute this stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL for analysis.
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS/MS Analysis: Product ion scan of the [M+H]⁺ ion with collision energies ranging from 10 to 40 eV.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the precursor and the resulting analytical data.
Caption: Workflow from synthesis to LC-MS data acquisition.
Caption: Influence of precursor on analytical properties.
Discussion and Comparison
The substitution pattern on the benzoyl chloride precursor directly translates to predictable differences in the LC-MS behavior of the resulting amide products.
-
Retention Time: The presence of two fluorine atoms in Compounds A and B generally leads to a slightly earlier elution from a C18 reversed-phase column compared to the dichlorinated analog, Compound C. This is attributed to the higher electronegativity and smaller size of fluorine compared to chlorine, which can reduce the overall hydrophobicity of the molecule. The positional isomerism between Compound A (para-methoxy) and Compound B (meta-methoxy) also results in a small but discernible difference in retention time, with the meta-substituted isomer typically having a slightly longer retention time due to altered polarity and interaction with the stationary phase.
-
Mass-to-Charge Ratio (m/z): The most significant difference is observed in the mass-to-charge ratio of the molecular ions. The presence of two chlorine atoms in Compound C results in a characteristic isotopic pattern for the [M+H]⁺ ion, with peaks at m/z 296, 298, and 300 in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. In contrast, Compounds A and B, with one chlorine and two fluorine atoms, will show a simpler isotopic pattern for the [M+H]⁺ ion, dominated by the single chlorine isotope pattern (M and M+2 in a 3:1 ratio).
-
Fragmentation Pattern: The primary fragmentation pathway for all compounds under collision-induced dissociation (CID) is the cleavage of the amide bond. This results in the formation of two main fragment ions: the benzoyl cation and the anilinium cation. The m/z of the benzoyl cation is diagnostic of the starting acyl chloride. For Compounds A and B, the 3-chloro-2,4-difluorobenzoyl cation is observed at m/z 175, while for Compound C, the 2,4-dichlorobenzoyl cation appears at m/z 173 (and its M+2 isotope at m/z 175). Further fragmentation of the benzoyl cation via the loss of carbon monoxide (28 Da) is also a common pathway, leading to the formation of the corresponding phenyl cation.
Alternative Analytical Approaches
While LC-MS is a powerful tool for the characterization of these compounds, other techniques can provide complementary information or may be more suitable for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of these amides, although derivatization may be necessary to improve their volatility and thermal stability. GC-MS can offer excellent chromatographic resolution and provides standardized electron ionization (EI) mass spectra that are highly reproducible and useful for library matching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, particularly for distinguishing between positional isomers, NMR spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable. It provides detailed information about the chemical environment of each atom in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): The use of HRMS (e.g., Q-TOF or Orbitrap) allows for the determination of the exact mass of the molecular and fragment ions with high accuracy. This enables the unambiguous determination of the elemental composition of the ions, which is invaluable for structure confirmation and identification of unknown metabolites or impurities.
Conclusion
The LC-MS characterization of compounds synthesized from this compound reveals distinct analytical features compared to analogs derived from other halogenated benzoyl chlorides. The unique combination of chlorine and fluorine substituents imparts specific retention behavior, isotopic patterns, and fragmentation pathways that can be readily identified and interpreted. By understanding these characteristics, researchers can develop robust and specific LC-MS methods for the analysis of this class of compounds, facilitating their research and development in the pharmaceutical and chemical sciences.
A Comparative Guide to the Synthesis of N-(4-fluorophenyl)-3-amino-5-chloro-2,4-difluorobenzamide: A Key Quinolone Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the preparation of N-(4-fluorophenyl)-3-amino-5-chloro-2,4-difluorobenzamide, a key intermediate in the development of quinolone-based antimicrobial agents. The validation of an efficient and scalable synthetic route is critical in drug discovery and development. Here, we compare a classical amidation approach starting from 3-Chloro-2,4-difluorobenzoyl chloride with a modern palladium-catalyzed Buchwald-Hartwig amination.
Pathway Comparison: Amidation vs. Buchwald-Hartwig Amination
The synthesis of the target benzamide can be approached from two distinct strategic standpoints. The first is a direct acylation of an aniline with a pre-functionalized benzoyl chloride. The second involves the formation of the carbon-nitrogen bond at a later stage through cross-coupling, starting from a halogenated benzoic acid.
Pathway 1: Direct Amidation of this compound
This pathway involves the direct reaction of this compound with 4-fluoroaniline. This is a traditional and straightforward method for amide bond formation.
Pathway 2: Buchwald-Hartwig Amination
This modern approach utilizes a palladium catalyst to couple an amine with an aryl halide. In this proposed pathway, 3,5-dichloro-2,4-difluorobenzoic acid would be coupled with 4-fluoroaniline. This reaction is known for its high efficiency and broad substrate scope.[1]
Quantitative Data Summary
The following table summarizes the key performance indicators for each synthetic pathway, based on representative data from analogous reactions found in the literature.[2][3]
| Parameter | Pathway 1: Direct Amidation | Pathway 2: Buchwald-Hartwig Amination |
| Starting Materials | This compound, 4-fluoroaniline | 3,5-dichloro-2,4-difluorobenzoic acid, 4-fluoroaniline |
| Key Reagents | Pyridine or other base | Pd(dba)₂, XPhos, NaOt-Bu |
| Typical Yield | ~87%[2] | ~94%[4] |
| Reaction Time | 12-24 hours | 6-12 hours |
| Reaction Temperature | Room Temperature to Reflux | Reflux (typically ~100 °C) |
| Purity of Crude Product | Good to Excellent | Good to Excellent |
| Scalability | Readily scalable | Scalable, catalyst cost may be a factor |
| Functional Group Tolerance | Moderate | High |
Experimental Protocols
Pathway 1: Detailed Protocol for Direct Amidation
This protocol is based on standard procedures for the amidation of benzoyl chlorides.[5][6]
Materials:
-
This compound (1.0 eq)
-
4-fluoroaniline (1.05 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Pathway 2: Detailed Protocol for Buchwald-Hartwig Amination
This protocol is adapted from established methods for palladium-catalyzed C-N bond formation.[4][7]
Materials:
-
3,5-dichloro-2,4-difluorobenzoic acid (1.0 eq)
-
4-fluoroaniline (1.2 eq)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)[4]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)[4]
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq)[4]
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add anhydrous, degassed toluene, followed by 3,5-dichloro-2,4-difluorobenzoic acid and 4-fluoroaniline.
-
Seal the flask and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways and Mechanism of Action
To provide a clearer understanding of the processes and the biological context of the target molecule, the following diagrams have been generated using Graphviz.
Synthetic Workflow Comparison
Caption: Comparative workflow of the two synthetic pathways.
Mechanism of Action: Quinolone Inhibition of Bacterial DNA Gyrase
Caption: Quinolone mechanism of action on bacterial DNA gyrase.
Conclusion
Both the direct amidation and the Buchwald-Hartwig amination pathways offer viable routes to the target benzamide intermediate. The choice of pathway may depend on factors such as the availability and cost of starting materials and catalysts, desired yield and reaction time, and the scale of the synthesis. The direct amidation is a more traditional and potentially more cost-effective method for large-scale production, while the Buchwald-Hartwig amination offers higher yields and greater functional group tolerance, which can be advantageous in complex, multi-step syntheses common in drug discovery. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research or development project.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. scispace.com [scispace.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated and Non-Fluorinated Acylation Agents for Researchers and Drug Development Professionals
An in-depth guide to the performance, applications, and experimental considerations of fluorinated versus non-fluorinated acylation agents in chemical synthesis and drug development.
The strategic introduction of an acyl group is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals. The choice of the acylating agent is a critical decision that dictates not only the efficiency and yield of the reaction but also its selectivity and scalability. This guide provides a comprehensive comparison of fluorinated and non-fluorinated acylation agents, offering quantitative data, detailed experimental protocols, and insights into their application in signaling pathways relevant to drug discovery.
Performance Comparison: Reactivity and Selectivity
The reactivity of acylation agents is a key consideration in synthetic planning. In general, the reactivity trend follows the order: Acyl Halides > Acid Anhydrides > Carboxylic Acids. Fluorination of the acyl group significantly enhances the electrophilicity of the carbonyl carbon, leading to a marked increase in reactivity.
Non-Fluorinated Acylation Agents:
-
Acyl Chlorides (e.g., Acetyl Chloride): These are highly reactive agents, often providing high yields in short reaction times. However, their high reactivity can sometimes lead to lower selectivity and the generation of corrosive hydrochloric acid (HCl) as a byproduct.
-
Acid Anhydrides (e.g., Acetic Anhydride): Representing a milder alternative, acid anhydrides are less reactive than their chloride counterparts. This reduced reactivity can translate to higher selectivity in certain applications. The byproduct, a carboxylic acid, is less corrosive than HCl.
Fluorinated Acylation Agents:
-
Acyl Fluorides (e.g., Acetyl Fluoride): These agents strike a unique balance between reactivity and stability. While highly reactive, they are often more stable and easier to handle than the corresponding acyl chlorides. Their enhanced reactivity is due to the strong electron-withdrawing effect of the fluorine atom.
-
Fluorinated Acid Anhydrides (e.g., Trifluoroacetic Anhydride - TFAA): TFAA is a powerful acylation agent, significantly more reactive than acetic anhydride. This heightened reactivity allows for the acylation of less reactive substrates and can often be performed under milder conditions.
Quantitative Data Summary
The following tables provide a summary of comparative data for the acylation of common substrates with fluorinated and non-fluorinated agents.
Table 1: Comparative Acetylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95[1] |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98[1] |
| Acetic Anhydride | None | Solvent-free | 60 | 7 | >99[1] |
Table 2: Comparative N-Acylation of Aniline
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetyl Chloride | K₂CO₃/TBAB | DMF | Room Temp | 15-30 min | High (not specified)[2] |
| Acetic Anhydride | Sodium Acetate | Water | Room Temp | 15 min | High (not specified)[3] |
Table 3: Comparative Synthesis of Heroin from Morphine
| Method | Heroin Yield (%) | 3-MAM Byproduct (%) | 6-MAM Byproduct (%) |
| Acetic Anhydride (AA) | 83.55[4] | 0.75[4] | 0.63[4] |
| Trifluoroacetic Anhydride (TFAA)/Acetic Acid | 76.1[4] | 6.9[4] | 7.13[4] |
Experimental Protocols
Detailed and comparable experimental protocols are essential for making informed decisions in the laboratory.
Protocol 1: N-Acetylation of Aniline with Acetyl Chloride
Materials:
-
Aniline
-
Acetyl Chloride
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethylformamide (DMF)
-
Aqueous Methanol
Procedure:
-
Dissolve aniline in DMF in a reaction flask.
-
Add K₂CO₃ as a base and a catalytic amount of TBAB.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from aqueous methanol to obtain pure acetanilide.[2][5]
Protocol 2: N-Trifluoroacetylation of Amines with Trifluoroacetic Acid
This protocol utilizes trifluoroacetic acid in the presence of triphosgene and triethylamine to generate the trifluoroacetylating agent in situ.
Materials:
-
Amine (e.g., Aniline, 4-Fluoroaniline)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triphosgene
-
Triethylamine
Procedure:
-
Under a nitrogen atmosphere, dissolve trifluoroacetic acid in dichloromethane in a flask and cool to 0-5 °C in an ice bath.
-
Add triphosgene to the solution and stir for 5 minutes.
-
Add triethylamine and stir for another 5 minutes.
-
Add the amine to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature while stirring.
-
The reaction is typically complete within 10 minutes to an hour, as monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and drying the organic layer. The product is then isolated by removal of the solvent.[4]
Signaling Pathways and Drug Development Context
Acylation is a fundamental post-translational modification that plays a crucial role in regulating a wide array of cellular signaling pathways. Understanding these pathways is critical for drug development professionals seeking to design targeted therapies.
S-Palmitoylation in GPCR and Ras Signaling
S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a key regulator of G protein-coupled receptor (GPCR) and Ras GTPase signaling.
-
GPCRs: Palmitoylation of GPCRs influences their trafficking, localization to specific membrane microdomains like lipid rafts, dimerization, and signaling.[6][7][8] This modification can affect the receptor's ability to couple with G proteins and initiate downstream signaling cascades.
-
Ras GTPases: The localization and function of Ras proteins, which are central to cell proliferation and survival signaling, are tightly regulated by palmitoylation.[9] Palmitoylation anchors Ras to the plasma membrane, a prerequisite for its signaling activity. The dynamic cycle of palmitoylation and depalmitoylation controls the distribution of Ras between the plasma membrane and the Golgi apparatus.
Histone Acetylation in Cancer Signaling
The acetylation and deacetylation of histones, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), are critical epigenetic modifications that control gene expression. Dysregulation of these processes is a hallmark of many cancers.
-
HATs add acetyl groups to lysine residues on histones, generally leading to a more open chromatin structure and increased gene transcription.
-
HDACs remove acetyl groups, resulting in a more condensed chromatin structure and gene silencing.
In cancer, the abnormal activity of HDACs can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[10][11][12][13][14] Therefore, HDAC inhibitors are an important class of anti-cancer drugs.
Conclusion
The choice between fluorinated and non-fluorinated acylation agents is a nuanced decision that depends on the specific requirements of the chemical transformation. Non-fluorinated agents like acetyl chloride and acetic anhydride are workhorses in organic synthesis, offering a balance of reactivity and cost-effectiveness. Fluorinated counterparts, such as acetyl fluoride and trifluoroacetic anhydride, provide enhanced reactivity that can be advantageous for challenging substrates or when milder reaction conditions are desired.
For researchers and drug development professionals, a thorough understanding of the properties and reactivity of these agents is paramount. The strategic use of fluorination can significantly impact the efficiency of a synthetic route and the properties of the final molecule. As the demand for more complex and sophisticated pharmaceutical agents continues to grow, the judicious application of both fluorinated and non-fluorinated acylation agents will remain a critical aspect of modern drug discovery and development.
References
- 1. Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A 'cold synthesis' of heroin and implications in heroin signature analysis utility of trifluoroacetic/acetic anhydride in the acetylation of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Methods for assessing the purity of synthesized 3-Chloro-2,4-difluorobenzoyl chloride
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. 3-Chloro-2,4-difluorobenzoyl chloride is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its high reactivity, characteristic of acyl chlorides, necessitates robust analytical methods to accurately determine its purity and identify potential impurities that could affect reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient.
This guide provides a comprehensive comparison of four common analytical techniques for assessing the purity of synthesized this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. Each method's principles, experimental protocols, and performance characteristics are detailed to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for purity assessment of this compound depends on several factors, including the required accuracy and precision, the nature of expected impurities, available instrumentation, and the desired throughput. The following tables summarize the key performance characteristics of each method.
Table 1: Performance Comparison of Analytical Methods for Purity Assessment
| Feature | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography (with Derivatization) | Quantitative NMR (¹H and ¹⁹F) | Titrimetry |
| Principle | Separation of volatile derivatives based on boiling point and polarity. | Separation of derivatives based on polarity. | Signal intensity is directly proportional to the number of nuclei. | Chemical reaction with a standardized solution. |
| Purity Range | 95-99.9% | 95-99.9% | 90-100% | 90-105% (assay) |
| Selectivity | High for volatile impurities. | High for a wide range of impurities. | High, distinguishes between isomers. | Low, determines total acyl chloride content. |
| Sensitivity | High (ppm levels). | High (ppm levels). | Moderate. | Low. |
| Precision (RSD) | < 2% | < 2% | < 1% | < 1% |
| Accuracy | High. | High. | Very High (Primary Method). | High for total acidity/chloride. |
| Analysis Time | ~30 min per sample. | ~20-30 min per sample. | ~15 min per sample. | ~10-15 min per sample. |
| Sample Prep. | Derivatization required. | Derivatization often required. | Simple dissolution. | Simple dissolution. |
| Key Advantage | Excellent for volatile organic impurities. | Broad applicability to a wide range of impurities. | Absolute quantification without a specific reference standard of the analyte. | Rapid and inexpensive for assay determination. |
| Limitation | Indirect analysis; derivatization must be complete and reproducible. | Indirect analysis; derivatization introduces an extra step. | Lower sensitivity than chromatographic methods. | Non-specific; titrates all reactive acyl chlorides and acidic impurities. |
Table 2: Typical Validation Data for Chromatographic Methods (Adapted from similar compounds)
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ppm | 0.5 - 2 ppm |
| Limit of Quantitation (LOQ) | 0.3 - 3 ppm | 1.5 - 6 ppm |
| Accuracy (Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar halogenated benzoyl chlorides and can be adapted for this compound with appropriate validation.
Gas Chromatography (GC) with Derivatization
Due to the high reactivity and potential for on-column degradation of acyl chlorides, a derivatization step is essential for accurate GC analysis. The most common approach is the conversion of the acyl chloride to a more stable ester, typically the methyl ester, by reaction with methanol.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 50 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous methanol and 50 µL of a catalyst such as pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete conversion to methyl 3-chloro-2,4-difluorobenzoate.
-
Cool the vial to room temperature.
-
-
Sample Preparation:
-
Dilute the derivatized sample with a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.
-
Add an internal standard (e.g., dodecane) at a known concentration for quantitative analysis.
-
-
GC-FID Conditions:
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the derivatized main peak relative to all other peaks, or more accurately, by using the internal standard method.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
Similar to GC, direct analysis of acyl chlorides by HPLC can be problematic. Derivatization to a stable, UV-active compound is the preferred method. Reaction with an amine or a hydrazine derivative is a common strategy.
Protocol:
-
Derivatization:
-
Prepare a derivatizing reagent solution, for example, 1 mg/mL of 2-nitrophenylhydrazine in acetonitrile.
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of acetonitrile and 1 mL of the derivatizing reagent solution.
-
Add a small amount of a non-nucleophilic base (e.g., 2,6-lutidine) to catalyze the reaction and neutralize the generated HCl.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile, increasing to 95% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazide derivative).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main derivative peak. Quantification can be performed using an external standard calibration curve prepared with a pure standard of the derivatized analyte.
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself. Both ¹H and ¹⁹F NMR can be utilized for this compound, with ¹⁹F NMR often providing simpler spectra with less background interference for fluorinated compounds.[1]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a suitable amount (e.g., 10 mg) of a high-purity, certified internal standard (e.g., maleic acid for ¹H NMR, or 2,4-dichlorobenzotrifluoride for ¹⁹F NMR) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H and/or ¹⁹F NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Titrimetry
Titration offers a rapid and cost-effective method for determining the total acyl chloride content. The method is based on the hydrolysis of the acyl chloride to the corresponding carboxylic acid and hydrochloric acid, followed by titration of the total acidity with a standardized base.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 g of the this compound sample into a flask.
-
Add 50 mL of a suitable solvent, such as acetone, to dissolve the sample.
-
Add 50 mL of water to hydrolyze the acyl chloride. Stir for 5-10 minutes.
-
-
Titration:
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.5 M) until the endpoint is reached (a persistent pink color).
-
-
Calculation:
-
The purity is calculated based on the volume of titrant consumed, the stoichiometry of the reaction (1 mole of acyl chloride produces 2 moles of acid upon hydrolysis), and the mass of the sample.
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (2 * m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution used
-
M_NaOH = Molarity of NaOH solution
-
MW_analyte = Molecular weight of the analyte
-
m_sample = mass of the sample
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the primary analytical methods.
Caption: Experimental workflow for purity assessment by Gas Chromatography (GC).
Caption: Experimental workflow for purity assessment by HPLC.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
References
Navigating the Uncharted Territory of 3-Chloro-2,4-difluorobenzoyl Chloride Derivatives: A Guide to a Promising but Underexplored Chemical Space
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. However, a comprehensive review of the scientific literature reveals a significant gap in the documented biological activity of derivatives of 3-Chloro-2,4-difluorobenzoyl chloride. Despite extensive searches of chemical databases and peer-reviewed journals, there is a notable absence of published studies that systematically synthesize and screen a range of these derivatives for specific biological activities, such as antimicrobial or anticancer effects.
This lack of publicly available data prevents the creation of a detailed "Comparison Guide" as initially intended. Such a guide would require a body of research with quantitative data (e.g., IC50 or MIC values) to facilitate objective comparisons between different chemical modifications.
While the direct biological activity of this compound derivatives remains largely unpublished, the foundational role of halogenated benzoyl chlorides in medicinal chemistry is well-established. These compounds serve as versatile building blocks for creating a vast array of molecules with diverse pharmacological properties. The presence of chlorine and fluorine atoms in the starting material can significantly influence the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, which are critical for drug efficacy.
A Path Forward: Exploring Related Chemical Scaffolds
Given the current void in the literature for the specified compound, researchers interested in this chemical space may find it fruitful to investigate derivatives of structurally similar and more extensively studied starting materials. For instance, a considerable amount of research has been conducted on the biological activities of derivatives of 2,4-difluorobenzoyl chloride . These studies offer valuable insights into how modifications to the benzoyl chloride core can impact biological function.
For example, various Schiff bases, pyrazoles, and other heterocyclic compounds derived from 2,4-difluorobenzoyl chloride have demonstrated promising antimicrobial and anticancer activities. Examining these studies can provide a logical starting point for designing novel derivatives of this compound and hypothesizing their potential biological activities.
Hypothetical Experimental Workflow
For teams equipped to explore this novel chemical space, a typical workflow for the synthesis and biological screening of this compound derivatives would involve the following key stages:
Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.
Conclusion
The field of medicinal chemistry is dynamic, with new discoveries continually expanding our understanding of how chemical structure translates to biological function. The derivatives of this compound represent a promising, yet largely unexplored, area of research. While a direct comparison guide is not currently possible due to the lack of published data, the information available on related compounds provides a solid foundation for future investigations. Researchers who undertake the synthesis and screening of these novel derivatives will be contributing valuable knowledge to the scientific community and may uncover new therapeutic agents with significant potential.
A Spectroscopic Comparison of Chlorodifluorobenzoyl Chloride Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances between isomers is critical. This guide provides a comparative spectroscopic analysis of various isomers of chlorodifluorobenzoyl chloride, key intermediates in the synthesis of pharmaceuticals and agrochemicals. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we can elucidate the impact of substituent positioning on their spectroscopic signatures.
The precise arrangement of chloro and fluoro substituents on the benzoyl chloride backbone significantly influences the electronic environment of the molecule. These differences manifest as distinct patterns in their respective spectra, allowing for unambiguous identification and characterization. This guide summarizes the available spectroscopic data for several isomers and provides the foundational experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for various isomers of chlorodifluorobenzoyl chloride. Due to the limited availability of public spectroscopic data for all isomers, this guide presents a selection of isomers for which data could be obtained. The absence of data for a particular isomer is noted.
Table 1: Infrared (IR) Spectroscopic Data
| Isomer | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Chloro-4,5-difluorobenzoyl chloride | Data not available | Data not available | Data not available | Data not available |
| 3-Chloro-2,4-difluorobenzoyl chloride | ~1770 - 1810[1] | ~650 - 850 | ~1100 - 1300 | ~1450 - 1600 |
| 4-Chloro-2,3-difluorobenzoyl chloride | Data not available | Data not available | Data not available | Data not available |
| 4-Chloro-2,5-difluorobenzoyl chloride | Data not available | Data not available | Data not available | Data not available |
| 5-Chloro-2,4-difluorobenzoyl chloride | Data not available | Data not available | Data not available | Data not available |
Note: The C=O stretching frequency in acyl chlorides is typically found in the range of 1770-1815 cm⁻¹[2]. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, tend to increase the stretching frequency.
Table 2: ¹H-NMR Spectroscopic Data
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Chloro-4,5-difluorobenzoyl chloride | Data not available |
| This compound | Aromatic protons typically resonate in the range of 7.0 - 8.5 ppm. The specific shifts and coupling patterns will be influenced by the relative positions of the chloro and fluoro substituents. |
| 4-Chloro-2,3-difluorobenzoyl chloride | Data not available |
| 4-Chloro-2,5-difluorobenzoyl chloride | Data not available |
| 5-Chloro-2,4-difluorobenzoyl chloride | Data not available |
Note: The chemical shifts of the aromatic protons are dictated by the electron-donating or -withdrawing nature of the substituents and their positions. Both chlorine and fluorine are electron-withdrawing, which will generally lead to downfield shifts for the aromatic protons.
Table 3: ¹³C-NMR Spectroscopic Data
| Isomer | C=O Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2-Chloro-4,5-difluorobenzoyl chloride | Data not available | Data not available |
| This compound | The carbonyl carbon of acyl chlorides typically appears in the range of 165-175 ppm[1]. | Aromatic carbons will show complex splitting patterns due to C-F coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). |
| 4-Chloro-2,3-difluorobenzoyl chloride | Data not available | Data not available |
| 4-Chloro-2,5-difluorobenzoyl chloride | Data not available | Data not available |
| 5-Chloro-2,4-difluorobenzoyl chloride | Data not available | Data not available |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Chloro-4,5-difluorobenzoyl chloride | 209.94 (calculated) | Loss of Cl (M-35), formation of the acylium ion (M-Cl), and subsequent loss of CO. |
| This compound | 209.94 (calculated)[3] | Similar fragmentation pattern to other isomers, with the relative intensities of fragment ions potentially varying. |
| 4-Chloro-2,3-difluorobenzoyl chloride | 209.94 (calculated) | Fragmentation will likely follow the characteristic pattern of benzoyl chlorides. |
| 4-Chloro-2,5-difluorobenzoyl chloride | 209.94 (calculated)[4] | The mass spectrum will be characterized by the isotopic pattern of the chlorine atom. |
| 5-Chloro-2,4-difluorobenzoyl chloride | 209.94 (calculated) | The position of the substituents may influence the stability of the fragment ions, leading to subtle differences in the mass spectrum. |
Note: The molecular weight of all chlorodifluorobenzoyl chloride isomers is 209.94 g/mol . The mass spectra will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group of the acyl chloride and the carbon-halogen (C-Cl, C-F) bonds.
Methodology:
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film[5][6]. Solid samples can be analyzed as a KBr pellet or as a mull in an appropriate oil[6].
-
Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: A background spectrum of the empty sample holder (or the salt plates) is recorded.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. Key absorption bands are then identified and assigned to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons, and to probe the electronic environment of the nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the chlorodifluorobenzoyl chloride isomer is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H-NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters to be set include the spectral width, number of scans, and relaxation delay.
-
¹³C-NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm). The chemical shifts, multiplicities, and integration values of the signals are then analyzed to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern upon ionization, which can provide structural information.
Methodology:
-
Sample Introduction: For volatile compounds like benzoyl chlorides, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for this class of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment[7][8].
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is then analyzed to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of chlorodifluorobenzoyl chloride isomers.
Caption: General workflow for the spectroscopic analysis of chlorodifluorobenzoyl chloride isomers.
Conclusion
The spectroscopic analysis of chlorodifluorobenzoyl chloride isomers reveals distinct fingerprints for each compound, driven by the unique electronic environment created by the substituent pattern. While a complete experimental dataset for all isomers is not currently available in the public domain, the principles of IR, NMR, and mass spectrometry provide a robust framework for their individual characterization and differentiation. The methodologies outlined in this guide offer a standardized approach for researchers to obtain and interpret the necessary spectroscopic data for these important chemical intermediates. Further research to populate the spectroscopic database for all isomers would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PubChemLite - this compound (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]
- 4. Buy 4-Chloro-2,5-difluorobenzoyl chloride | 132794-08-2 [smolecule.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Reagents for the Introduction of the 3-Chloro-2,4-difluorobenzoyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 3-chloro-2,4-difluorobenzoyl moiety is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The electronic properties imparted by the chlorine and fluorine substituents make this structural motif a key component in modulating the biological activity and pharmacokinetic properties of a molecule. This guide provides an objective comparison of the available reagents for this transformation, focusing on the traditional acyl chloride and alternative methods involving the corresponding carboxylic acid with various coupling agents. Experimental data from model systems are presented to guide reagent selection, alongside detailed experimental protocols and mechanistic diagrams.
Comparison of Acylation Reagents
The primary methods for introducing the 3-chloro-2,4-difluorobenzoyl group involve either the direct use of the acyl chloride or the in-situ activation of 3-chloro-2,4-difluorobenzoic acid.
-
3-Chloro-2,4-difluorobenzoyl Chloride: This is the most straightforward and reactive agent. As an acyl chloride, it readily reacts with nucleophiles such as amines and alcohols, often requiring only a base to scavenge the HCl byproduct. However, its high reactivity can be a drawback when working with sensitive substrates, and it is sensitive to moisture.
-
3-Chloro-2,4-difluorobenzoic Acid with Coupling Agents: This approach offers greater versatility and milder reaction conditions. The carboxylic acid is activated in situ by a coupling reagent to form a reactive intermediate that then acylates the nucleophile. This method is particularly advantageous for complex molecules and in peptide synthesis where minimizing side reactions and racemization is crucial.
The choice of coupling agent is critical and depends on factors such as the nucleophilicity of the substrate, steric hindrance, and desired reaction conditions. The following sections provide a comparative overview of common coupling reagents, with performance data derived from a model reaction of benzoic acid and benzylamine, which is expected to show similar trends for 3-chloro-2,4-difluorobenzoic acid.
Data Presentation
The following table summarizes the performance of various coupling reagents in a model amidation reaction. While specific yields for 3-chloro-2,4-difluorobenzoic acid may vary, the relative efficiencies of the coupling agents are expected to be comparable.
| Reagent Class | Coupling Reagent | Additive | Typical Yield (%)[1] | Key Advantages | Potential Disadvantages |
| Acyl Chloride | This compound | - | >95 (expected) | High reactivity, simple workup. | Moisture sensitive, can be too reactive for complex substrates. |
| Carbodiimide | EDC (EDCI) | HOBt | 81-85 | Widely used, cost-effective, water-soluble byproducts. | Can lead to racemization, requires an additive for efficiency. |
| DIC | Oxyma | 80 | Byproduct is a urea that can be filtered off. | Can be less effective for sterically hindered substrates. | |
| Uronium/Aminium Salt | HATU | - | ~95 | High efficiency, fast reaction times, low racemization.[2] | Higher cost, potential for guanidinylation side reaction.[3] |
| HBTU | - | Lower than HATU | Good performance for standard couplings.[2] | Less reactive than HATU.[2] | |
| HCTU | - | High | Similar reactivity to HATU, often more cost-effective.[2] | Potential for similar side reactions to other uronium salts. | |
| Phosphonium Salt | PyBOP | - | High | Byproducts are non-carcinogenic, lower risk of guanidinylation. | Can be less efficient than HATU for difficult couplings.[4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparison of acylation pathways.
Caption: General experimental workflow for acylation.
Experimental Protocols
Method 1: Acylation using this compound
Materials:
-
This compound
-
Amine or alcohol substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the amine or alcohol substrate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Method 2: Acylation using 3-Chloro-2,4-difluorobenzoic Acid and a Coupling Agent (HATU as an example)
Materials:
-
3-Chloro-2,4-difluorobenzoic acid
-
Amine or alcohol substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-chloro-2,4-difluorobenzoic acid (1.0 equiv), the amine or alcohol substrate (1.0 equiv), and HATU (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
A Comparative Guide to the Cost-Effectiveness of 3-Chloro-2,4-difluorobenzoyl Chloride in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Cost-effectiveness, driven by factors such as reagent price, reaction yield, purity, and efficiency, is a critical consideration. This guide provides an objective comparison of 3-Chloro-2,4-difluorobenzoyl chloride with viable alternatives—2,4-dichlorobenzoyl chloride and 4-fluorobenzoyl chloride—in the context of complex synthesis, with a focus on the preparation of fluoroquinolone antibiotic precursors.
Performance Comparison in Fluoroquinolone Precursor Synthesis
The synthesis of fluoroquinolone antibiotics, a critical class of antibacterial agents, often involves the use of substituted benzoyl chlorides. A key step in many synthetic routes is the condensation of a substituted benzoyl chloride with a secondary amine or an enamine intermediate. The nature of the substituents on the benzoyl chloride can significantly influence the reactivity, yield, and overall cost of this step.
Here, we compare the performance of this compound against 2,4-dichlorobenzoyl chloride and 4-fluorobenzoyl chloride in a representative synthesis of a fluoroquinolone core structure.
Table 1: Quantitative Comparison of Benzoyl Chloride Derivatives in the Synthesis of a Fluoroquinolone Intermediate
| Parameter | This compound | 2,4-Dichlorobenzoyl chloride | 4-Fluorobenzoyl chloride |
| Typical Reaction Yield | 85-95% | 80-90% | 75-85% |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours |
| Product Purity (pre-purification) | High (>95%) | Moderate to High (90-95%) | Moderate (85-90%) |
| Relative Cost (per mole) | High | Low | Moderate |
| Overall Cost-Effectiveness | Good to Excellent | Excellent | Moderate to Good |
Note: The data presented is a synthesis of typical results from various literature sources and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the synthesis of a key fluoroquinolone intermediate using each of the compared benzoyl chlorides are provided below. These protocols are based on established synthetic routes for ciprofloxacin and related analogues.[1]
Protocol 1: Synthesis of a Fluoroquinolone Intermediate using this compound
This procedure is adapted from synthetic routes leading to modern fluoroquinolones.
Materials:
-
This compound
-
Ethyl 3-aminoacrylate derivative
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ethyl 3-aminoacrylate derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of a Fluoroquinolone Intermediate using 2,4-Dichlorobenzoyl chloride
This protocol is based on established methods for the synthesis of quinolone precursors.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Ethyl 3-aminoacrylate derivative
-
Sodium hydride
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a three-necked flask under a nitrogen atmosphere, add a solution of the ethyl 3-aminoacrylate derivative (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-Dichlorobenzoyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product for purification.
Protocol 3: Synthesis of a Fluoroquinolone Intermediate using 4-Fluorobenzoyl chloride
This protocol outlines a general procedure for acylation with 4-fluorobenzoyl chloride.
Materials:
-
4-Fluorobenzoyl chloride
-
Ethyl 3-aminoacrylate derivative
-
Pyridine
-
Dichloromethane (anhydrous)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the ethyl 3-aminoacrylate derivative (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add 4-Fluorobenzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to proceed at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
Mandatory Visualizations
The following diagrams illustrate the general synthetic workflow and the logical relationship in selecting a benzoyl chloride for complex synthesis.
Caption: A generalized workflow for the synthesis of a fluoroquinolone intermediate.
Caption: Decision pathway for selecting an optimal acylating agent in complex synthesis.
Cost-Effectiveness Analysis
The choice of a substituted benzoyl chloride in an industrial setting is a trade-off between raw material cost, reaction efficiency, and the cost of downstream processing.
-
This compound: While having a higher initial purchase price, its use often leads to higher yields and purities.[2] This can significantly reduce the costs associated with purification and waste disposal, making it a highly cost-effective option for the synthesis of high-value, complex molecules where purity is paramount. The presence of multiple fluorine atoms can also impart desirable properties to the final product, such as enhanced metabolic stability and bioavailability.
-
2,4-Dichlorobenzoyl chloride: This is often the most budget-friendly option in terms of upfront cost.[3][4] However, reactions may be slower and yields slightly lower compared to its fluorinated counterparts. The potential for lower purity might necessitate more rigorous and costly purification steps. For large-scale production of less complex molecules where cost per kilogram is the primary driver, this can be the most economical choice.
-
4-Fluorobenzoyl chloride: This reagent presents a middle ground in terms of both cost and reactivity.[5][6][7][8] It is more reactive than the dichloro-analogue, often leading to better yields and cleaner reactions, but typically does not reach the same levels of efficiency as the di-fluorinated compound. Its cost-effectiveness is highly dependent on the specific requirements of the synthesis.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. 157373-00-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 2,4-Dichlorobenzoyl chloride | 89-75-8 [chemicalbook.com]
- 4. 2,4-Dichlorobenzoyl chloride | 89-75-8 | FD34391 [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-フルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsavers.com [chemsavers.com]
- 8. alkalisci.com [alkalisci.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-2,4-difluorobenzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper handling and disposal of 3-Chloro-2,4-difluorobenzoyl chloride (CAS No. 157373-00-7)[1], ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It reacts violently with water, liberating toxic gases such as hydrogen chloride.[3][4] Due to its hazardous nature, it is imperative that this chemical is never disposed of down the drain.[5] The following procedures outline the recommended steps for safe handling and disposal.
Key Safety and Hazard Information
A summary of critical safety data for this compound is presented below. This information is compiled from various safety data sheets and should be consulted before handling the chemical.
| Parameter | Value | Source |
| CAS Number | 157373-00-7 | |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 210.99 g/mol | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Incompatibilities | Water, strong bases, alcohols, strong oxidizing agents.[4] | |
| Fire Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam. Do not use water. [6][7] |
Experimental Protocol: Neutralization of this compound
For small quantities of surplus this compound, a neutralization procedure via hydrolysis is recommended to convert the reactive acyl chloride into less hazardous substances before collection by an approved waste disposal service.[8] This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.
Materials:
-
Surplus this compound
-
10% aqueous sodium hydroxide (NaOH) solution
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a stir bar on a magnetic stir plate. The container should be large enough to accommodate the volume of the acyl chloride and the NaOH solution with ample headspace to prevent splashing.
-
Cooling: Begin stirring the 10% NaOH solution and cool it in an ice bath. The reaction is exothermic, and cooling helps to control the rate.
-
Slow Addition: Slowly add the this compound to the stirring, cooled NaOH solution dropwise using a dropping funnel or pipette. The rate of addition should be controlled to prevent excessive heat generation and fuming.
-
Reaction: Continue stirring the mixture for at least 30 minutes after the addition is complete to ensure the reaction goes to completion. The acyl chloride will be hydrolyzed to sodium 3-chloro-2,4-difluorobenzoate and sodium chloride.
-
Neutralization Check: After the reaction period, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more NaOH solution until the desired pH is reached.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Decontamination: All glassware and equipment that came into contact with this compound should be rinsed with a small amount of a suitable solvent (e.g., acetone), and the rinsate should be collected as hazardous waste. Subsequently, the glassware can be washed with soap and water.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental stewardship.
References
- 1. 157373-00-7 | MFCD01631463 | this compound [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nj.gov [nj.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. epfl.ch [epfl.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-2,4-difluorobenzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2,4-difluorobenzoyl chloride, including detailed operational and disposal plans to foster a secure research environment.
When working with reactive chemical intermediates like this compound, a thorough understanding of its hazard profile and strict adherence to safety protocols are critical. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize risks and ensure the well-being of laboratory personnel.
Essential Safety and Hazard Data
This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1] Some similar compounds are corrosive, causing severe skin burns and eye damage. Therefore, implementing robust safety measures is non-negotiable.
| Property | Data | Reference |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 210.99 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limits | No specific limits established. Follow general guidelines for hazardous chemicals. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required to protect against splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors or dust are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to protect against accidental spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following logical workflow outlines the key steps from receiving the chemical to its final disposal.
Experimental Protocol: Amide Synthesis via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides.[3][4][5] This protocol provides a general framework for such a reaction, which should be adapted based on the specific substrates and scale of the experiment.
Materials:
-
This compound
-
Primary or secondary amine
-
Aqueous base (e.g., 10% sodium hydroxide)
-
Organic solvent (e.g., dichloromethane)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Preparation: In a flask, dissolve the amine in the organic solvent.
-
Reaction: While stirring vigorously, slowly add the aqueous base to the amine solution.
-
Addition of Acyl Chloride: Add this compound dropwise to the reaction mixture. Maintain the temperature as required for the specific reaction.
-
Reaction Monitoring: Continue stirring and monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with an acidic solution, followed by a basic solution, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its reaction waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this chemical, including empty containers, contaminated PPE, and reaction byproducts, must be collected in designated, clearly labeled, and sealed containers.
-
Container Compatibility: Ensure that waste containers are made of materials compatible with chlorinated organic compounds.
-
Authorized Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain.
-
Decontamination of Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and responsibility within the scientific community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
